S-MGB-234
Description
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Properties
Molecular Formula |
C30H32N8O4 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C30H32N8O4/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41)/b8-4+ |
InChI Key |
YXHYDOJGRZNJDY-XBXARRHUSA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of S-MGB-234
Abstract
S-MGB-234 is a novel anti-infective agent belonging to the Strathclyde Minor Groove Binder (S-MGB) class of molecules. Primarily investigated for its potent activity against the protozoan parasites Trypanosoma congolense and Trypanosoma vivax, the causative agents of Animal African Trypanosomiasis (AAT), this compound represents a promising therapeutic candidate. This technical guide delineates the core mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its activity. The information is intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: DNA Minor Groove Binding
The fundamental mechanism of action for this compound, like other S-MGBs, is its ability to bind to the minor groove of DNA.[1] S-MGBs are synthetic molecules designed based on the structure of the natural product distamycin.[1] They exhibit a high affinity for AT-rich sequences within the DNA minor groove. This binding is non-covalent and reversible, but strong enough to disrupt essential DNA-dependent cellular processes. By occupying the minor groove, this compound is hypothesized to interfere with the binding of essential proteins, such as transcription factors and enzymes involved in DNA replication and repair, ultimately leading to parasite death.
A key advantage of the S-MGB class, including this compound, is the lack of cross-resistance with existing diamidine drugs used to treat AAT.[2] S-MGBs are not internalized by the same transporters as diamidines, indicating a distinct route of cellular uptake and a different therapeutic target profile at the cellular entry level.[2][2]
Caption: Proposed mechanism of action for this compound in Trypanosoma.
Downstream Effects: Metabolic Disruption
While the primary interaction is with DNA, the ultimate trypanocidal effect of this compound is believed to be the result of widespread disruption of cellular metabolism. Bloodstream-form trypanosomes are heavily reliant on a streamlined set of metabolic pathways, particularly glycolysis, for energy production. By inhibiting the transcription of genes encoding essential metabolic enzymes, this compound likely induces a state of metabolic collapse.
Metabolomic studies on Trypanosoma brucei have revealed that glucose is catabolized not only through glycolysis to pyruvate but also feeds into the pentose phosphate pathway, nucleotide synthesis, and fatty acid synthesis. Key end-products include pyruvate and alanine. Disruption of the genetic regulation of these interconnected pathways would lead to energy depletion and an inability to synthesize essential macromolecules, culminating in cell death. While specific metabolomic data for this compound is not yet publicly available, this represents the putative downstream consequence of its DNA-binding activity.
Caption: Downstream metabolic consequences of this compound activity.
Quantitative Data
Comprehensive quantitative data for this compound is limited in publicly accessible literature. However, data from closely related S-MGBs provide a strong indication of the expected potency and selectivity.
Table 1: In Vitro Activity of S-MGBs Against Protozoan Parasites and Mammalian Cells
| Compound | Organism | Assay Type | EC50 (µM) | Selectivity Index (SI)¹ | Reference |
| This compound | T. congolense | Anti-trypanosomal | Data not available | - | - |
| This compound | T. vivax | Anti-trypanosomal | Data not available | - | - |
| Truncated S-MGB (cpd 10) | T. congolense | Anti-trypanosomal | 12.2 | 7.7 | [2] |
| Truncated S-MGB (cpd 10) | T. vivax | Anti-trypanosomal | 13.1 | 8.2 | [2] |
| Truncated S-MGB (cpd 10) | L. donovani | Anti-leishmanial | 1.6 | 4.2 | [2] |
| Truncated S-MGB (cpd 10) | L6 Rat Myoblasts | Cytotoxicity | >100 | - | [2] |
| S-MGB-241 | A. castellanii | Trophocidal | 6.6 | >15 | [3] |
| S-MGB-241 | HEK293 Cells | Cytotoxicity | >100 | - | [3] |
¹ Selectivity Index (SI) is calculated as EC50 in mammalian cells / EC50 in parasite.
Table 2: In Vivo Efficacy and DNA Binding Affinity of S-MGBs
| Compound | Parameter | Value/Result | Organism/System | Reference |
| This compound | In Vivo Curative Dose | 2 x 50 mg/kg (i.p.) | T. congolense (mouse model) | [2] |
| S-MGB-241 | DNA Binding (ΔTm) | 1 ± 0.1°C | Salmon gDNA | [3] |
| Truncated S-MGB (cpd 10) | DNA Binding (ΔTm) | 10°C | dsDNA Oligomer | [2] |
Experimental Protocols
The following sections describe the generalized protocols for key experiments used to characterize the mechanism of action of S-MGBs.
In Vitro Anti-trypanosomal Activity Assay
This assay determines the concentration of the compound required to inhibit parasite growth by 50% (EC50).
-
Parasite Culture: Bloodstream forms of T. congolense or T. vivax are cultured in appropriate media (e.g., HMI-93) at 34-36°C.[4]
-
Assay Setup: Parasites are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells/mL.
-
Compound Dilution: this compound is serially diluted in the culture medium and added to the wells. A no-drug control and a positive control (e.g., diminazene) are included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: A viability reagent (e.g., AlamarBlue) is added to each well, and the plates are incubated for an additional 4-6 hours.
-
Data Acquisition: Fluorescence is measured using a plate reader.
-
Analysis: The fluorescence readings are normalized to the control wells, and the EC50 value is calculated by fitting the data to a dose-response curve.
References
- 1. In Vitro and In Vivo Activities of Trybizine Hydrochloride against Various Pathogenic Trypanosome Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Metabolic Network in Bloodstream-Form Trypanosoma brucei Using Untargeted Metabolomics with Stable Isotope Labelled Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cultivation of Trypanosoma congolense bloodstream forms in the absence of feeder cell layers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the DNA Binding Properties of S-MGB-234 and Related Strathclyde Minor Groove Binders
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific data for S-MGB-234 is available in the public domain at this time. This guide is based on the well-documented DNA binding properties of the Strathclyde Minor Groove Binder (S-MGB) class of compounds, including close analogs such as S-MGB-241 and MGB-BP-3. The information presented here is intended to be representative of the core characteristics of this compound family.
Introduction to Strathclyde Minor Groove Binders (S-MGBs)
Strathclyde Minor Groove Binders (S-MGBs) are a class of synthetic anti-infective agents developed at the University of Strathclyde.[1] These molecules are designed based on the structure of the natural product distamycin, which is known to bind to the minor groove of DNA.[2][3] S-MGBs have demonstrated a broad spectrum of activity, including antibacterial, antiviral, antifungal, and antiparasitic properties.[2] Their mechanism of action is primarily centered on their interaction with DNA, leading to the inhibition of various DNA-dependent cellular processes.[4]
The core structure of S-MGBs typically consists of a bis-aromatic alkene head group, two pyrrole rings, and a basic nitrogen-containing tail group, connected by amide linkages.[4] Modifications to this template have led to a diverse library of compounds with varied biological activities and DNA binding affinities.[1]
Core DNA Binding Properties
The interaction of S-MGBs with DNA is the cornerstone of their biological activity. These interactions can be characterized by their binding affinity, sequence specificity, and the subsequent impact on DNA structure and function.
Binding Affinity and Stoichiometry
S-MGBs exhibit a range of DNA binding affinities, which appear to correlate with their biological potency. For instance, potent antibacterial S-MGBs generally display strong DNA binding.[2] Biophysical studies have shown that some S-MGBs, such as S-MGB-241 and S-MGB-219, bind to double-stranded DNA (dsDNA) as a 2:1 dimer.[2][5] This dimeric binding is a key feature of their interaction with the minor groove.
The strength of this interaction can be quantified using techniques like DNA thermal shift assays, which measure the change in the melting temperature (ΔTm) of DNA upon ligand binding. A larger ΔTm value indicates stronger binding. For example, S-MGB-241 is considered a weak binder with a ΔTm of approximately 1°C, whereas potent antibacterial S-MGBs like MGB-BP-3 and S-MGB-364 exhibit significantly higher ΔTm values of >15°C and 16°C, respectively.[2]
Sequence Specificity
Like their parent compound distamycin, S-MGBs demonstrate a preference for binding to AT-rich sequences within the minor groove of DNA.[2][3] This specificity is driven by the shape and hydrogen-bonding potential of the S-MGB molecule, which fits snugly into the narrower minor groove of AT-rich regions. This ability to target specific DNA sequences enables these compounds to potentially affect multiple genetic loci within a pathogen.[2]
Mechanism of Action
The binding of S-MGBs to the DNA minor groove can disrupt essential cellular processes that rely on DNA as a template. The precise mechanism of action for many S-MGBs is still under investigation, but there is strong evidence for the inhibition of several DNA-centric events.[4]
For some S-MGBs, such as MGB-BP-3, the mechanism involves interference with the function of type II bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][6] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By interfering with their supercoiling, relaxation, and decatenation activities, S-MGBs can effectively halt these vital cellular processes.[3][6] It is important to note that this interference does not appear to involve the stabilization of cleavage complexes, a mechanism utilized by other antibiotics like fluoroquinolones.[3][6]
Quantitative Data Summary
The following table summarizes the available quantitative data on the DNA binding properties of representative S-MGB compounds.
| Compound | Target Organism(s) | DNA Binding Affinity (ΔTm) | Binding Stoichiometry (S-MGB:DNA) | Reference(s) |
| S-MGB-241 | Acanthamoeba castellanii | 1 ± 0.1°C | 2:1 (dimer) | [2][7][8] |
| MGB-BP-3 | Gram-positive bacteria | >15°C | 2:1 (dimer) | [2][3] |
| S-MGB-364 | Mycobacterium tuberculosis | 16°C | Not Reported | [2] |
| S-MGB-219 | Leishmania donovani | Strong (qualitative) | 2:1 (dimer) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DNA binding properties. Below are protocols for key experiments used in the characterization of S-MGBs.
1. DNA Thermal Shift Assay
This assay measures the change in the melting temperature of dsDNA upon ligand binding, providing an indication of binding affinity.
-
Materials:
-
S-MGB compound of interest
-
Double-stranded DNA (e.g., salmon sperm DNA)
-
Appropriate buffer (e.g., phosphate-buffered saline)
-
Fluorescent DNA intercalating dye (e.g., SYBR Green)
-
Real-time PCR instrument
-
-
Method:
-
Prepare a solution of dsDNA in the buffer.
-
Add the S-MGB compound to the DNA solution at the desired concentration. An equivalent volume of solvent should be added to the control sample.
-
Add the fluorescent dye to the solution.
-
Place the samples in a real-time PCR instrument.
-
Heat the samples gradually from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), measuring the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, resulting in a sharp decrease in fluorescence.
-
The ΔTm is calculated by subtracting the Tm of the control sample from the Tm of the S-MGB-treated sample.
-
2. Native Mass Spectrometry
This technique is used to determine the stoichiometry of the S-MGB-DNA complex.
-
Materials:
-
S-MGB compound of interest
-
A short, self-complementary DNA oligomer with an AT-rich binding site (e.g., 5′-CGCATATATGCG-3′).[2]
-
Ammonium acetate buffer
-
Nano-electrospray ionization mass spectrometer
-
-
Method:
-
Prepare a solution of the DNA oligomer in ammonium acetate buffer.
-
Add the S-MGB compound to the DNA solution to achieve the desired molar ratio (e.g., 2:1 S-MGB to DNA helix).[4]
-
Incubate the mixture to allow for complex formation.
-
Introduce the sample into the mass spectrometer using nano-electrospray ionization.
-
Acquire the mass spectrum under non-denaturing ("native") conditions.
-
Analyze the resulting spectrum to identify the mass-to-charge ratios (m/z) of the free DNA and the S-MGB-DNA complexes. The observed masses will reveal the stoichiometry of the binding.
-
Visualizations
Experimental Workflow for S-MGB DNA Binding Analysis
Caption: Workflow for characterizing S-MGB DNA binding properties.
Proposed Mechanism of Action for DNA Gyrase Inhibition
Caption: Postulated mechanism of S-MGB interference with DNA gyrase.
References
- 1. Evaluation of minor groove binders (MGBs) as novel anti-mycobacterial agents and the effect of using non-ionic surfactant vesicles as a delivery system to improve their efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
An In-depth Technical Guide to S-MGB-234: A Novel Minor Groove Binder
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-MGB-234 is a novel synthetic compound belonging to the class of Strathclyde Minor Groove Binders (S-MGBs). These molecules are recognized for their ability to bind to the minor groove of DNA, a mechanism that underpins their potential as therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, with a focus on presenting detailed experimental protocols and quantitative data for the broader class of S-MGBs, to which this compound belongs. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties of this compound
This compound is a complex organic molecule with a structure designed for high-affinity binding to the minor groove of DNA. Its systematic IUPAC name is (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate)[1]. The core of the molecule consists of N-methylpyrrole carboxamide units, a common feature in synthetic DNA minor groove binders, linked to a substituted nicotinamide head and a terminal amidine group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1970223-53-0 (free base) | [1] |
| 1970223-54-1 (TFA salt) | [1] | |
| Molecular Formula | C30H32N8O4 (free base) | |
| C34H34F6N8O8 (TFA salt) | [1] | |
| Molecular Weight | 568.63 g/mol (free base) | |
| 796.68 g/mol (TFA salt) | [1] | |
| IUPAC Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide | [1] |
A two-dimensional representation of the chemical structure of this compound is provided below. This structure highlights the key functional groups that contribute to its DNA binding affinity and biological activity.
Caption: A simplified block diagram illustrating the key structural components of this compound.
Note: A detailed 2D chemical structure diagram requires a specific file format (e.g., SMILES or MOL) which is not publicly available for this compound. The above diagram illustrates the main functional parts of the molecule based on its IUPAC name.
Synthesis of S-MGBs
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the general synthetic strategy for Strathclyde Minor Groove Binders is well-documented[2]. The synthesis is typically a multi-step process involving the sequential coupling of precursor molecules.
A representative synthetic workflow for S-MGBs is outlined below. This process generally involves the construction of a di-pyrrole unit which is then coupled to the "head" and "tail" fragments of the molecule.
Caption: A generalized workflow for the synthesis of Strathclyde Minor Groove Binders (S-MGBs).
General Experimental Protocol for Amide Coupling (HBTU-mediated)
The following is a general protocol for the amide coupling reactions that are central to the synthesis of the S-MGB scaffold, based on methodologies reported for similar compounds[2].
-
Dissolution: The carboxylic acid component (1 equivalent) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Activation: The coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), are added to the solution. The mixture is stirred at room temperature for approximately 30 minutes to activate the carboxylic acid.
-
Amine Addition: The amine component (1 equivalent) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for several hours (typically 4-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide product.
General Experimental Protocol for Nitro Group Reduction
The reduction of a nitro group to an amine is a key step in elongating the pyrrole core of the S-MGB.
-
Catalyst Preparation: A reaction vessel is charged with the nitro-containing intermediate and a suitable solvent, such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added.
-
Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Filtration and Concentration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the amine product, which is often used in the next step without further purification.
Mechanism of Action: DNA Minor Groove Binding
The primary mechanism of action for this compound and other S-MGBs is their ability to bind with high affinity and sequence specificity to the minor groove of double-stranded DNA[2]. This interaction is non-covalent and is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the S-MGB molecule and the floor of the minor groove.
S-MGBs typically target AT-rich regions of the DNA minor groove. The crescent shape of the molecule allows it to fit snugly into the curvature of the DNA helix. The amide groups of the pyrrole carboxamide core can form hydrogen bonds with the bases on the floor of the minor groove, while the cationic amidine tail can interact with the negatively charged phosphate backbone of the DNA.
The binding of an S-MGB to the minor groove can interfere with essential cellular processes that involve DNA, such as replication, transcription, and the activity of DNA-dependent enzymes like topoisomerases[3].
References
S-MGB-234: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-MGB-234 is a novel synthetic minor groove binder (MGB) that has demonstrated significant biological activity, particularly against parasitic protozoa responsible for Animal African Trypanosomiasis (AAT). As a member of the Strathclyde Minor Groove Binder (S-MGB) family, its mechanism of action is centered on the reversible binding to the minor groove of DNA, leading to the disruption of essential cellular processes such as transcription. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols.
Quantitative Biological Activity Data
The biological activity of this compound has been evaluated against various organisms and cell lines. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.
| Organism/Cell Line | Assay Type | Parameter | Value (µM) |
| Trypanosoma congolense | In vitro | EC50 | 0.1 |
| Trypanosoma vivax | In vitro | EC50 | 0.33 |
| Mycobacterium tuberculosis (H37Rv) | In vitro | MIC99 | >25 |
| L6 cells (rat myoblasts) | Cytotoxicity | EC50 | 20.39 |
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Animal Model | Pathogen | Dosing Regimen | Outcome |
| Mouse | Trypanosoma congolense | 50 mg/kg (intraperitoneal), 2 applications | Curative |
Table 2: In Vivo Efficacy of this compound
Mechanism of Action: DNA Minor Groove Binding and Transcriptional Interference
This compound, like other members of the S-MGB family, exerts its biological effects by binding non-covalently to the minor groove of DNA. This interaction shows a preference for AT-rich sequences. The binding of S-MGBs, often as a dimeric complex, can induce conformational changes in the DNA structure. This alteration of the DNA landscape is thought to be the primary mechanism by which this compound interferes with essential DNA-dependent processes. The binding can physically obstruct the binding of DNA-processing proteins, such as transcription factors and polymerases, to their target sequences, thereby inhibiting transcription and potentially other processes like replication.[1][2]
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.
In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)
This assay determines the 50% effective concentration (EC50) of a compound against trypanosomes.
Materials:
-
Trypanosoma species (e.g., T. congolense, T. vivax) culture
-
Complete HMI-9 medium (or appropriate culture medium)
-
This compound stock solution (in DMSO)
-
Alamar Blue (Resazurin) solution
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Harvest trypanosomes in the logarithmic growth phase and adjust the cell density to 2 x 10^5 cells/mL in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include a positive control (a known trypanocidal drug) and a negative control (medium with DMSO, vehicle control).
-
Incubation: Incubate the plate for 48 hours in a humidified incubator.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.
-
Final Incubation: Incubate the plate for an additional 24 hours.
-
Fluorescence Measurement: Measure the fluorescence of each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the in vitro antitrypanosomal activity assay.
In Vitro Cytotoxicity Assay (Resazurin-based)
This assay is used to determine the cytotoxic effect of a compound on a mammalian cell line.
Materials:
-
L6 cells (or other mammalian cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Resazurin solution
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Trypsinize and resuspend L6 cells. Adjust the cell density to 5 x 10^4 cells/mL in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the compound dilutions. Include a positive control (a known cytotoxic agent) and a negative control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of each well.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Determine the EC50 value.
Figure 3: Workflow for the in vitro cytotoxicity assay.
In Vivo Efficacy Study in a Mouse Model of Trypanosomiasis
This study evaluates the curative potential of a compound in an animal model of AAT.
Materials:
-
Female BALB/c mice
-
Trypanosoma congolense stabilate
-
This compound formulation for injection
-
Syringes and needles
-
Microscope and slides
-
Heparinized capillary tubes
Procedure:
-
Infection: Infect mice intraperitoneally with 1 x 10^5 T. congolense parasites.
-
Parasitemia Monitoring: Monitor the development of parasitemia daily by examining a drop of tail blood under a microscope.
-
Treatment: Once a stable parasitemia is established (typically day 3-4 post-infection), randomly group the mice. Administer this compound intraperitoneally according to the specified dosing regimen (e.g., 50 mg/kg). Include a control group receiving the vehicle only.
-
Post-Treatment Monitoring: Monitor the parasitemia in all mice daily for at least 60 days. A mouse is considered cured if no parasites are detected in the blood for this period.
-
Data Analysis: Record the number of cured mice in each group and analyze the survival rates.
Figure 4: Workflow for the in vivo efficacy study.
Conclusion
This compound is a promising anti-trypanosomal agent with potent in vitro activity and proven curative efficacy in a mouse model of AAT. Its mechanism of action, centered on DNA minor groove binding and subsequent disruption of transcription, offers a novel approach to combatting this significant veterinary disease. The detailed protocols provided in this guide are intended to facilitate further research and development of this compound and other related compounds. Future studies should focus on elucidating the broader antimicrobial spectrum, further defining the molecular interactions with DNA, and evaluating its pharmacokinetic and safety profiles in larger animal models.
References
- 1. A DNA minor groove-binding ligand both potentiates and arrests transcription by RNA polymerase II. Elongation factor SII enables readthrough at arrest sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Strathclyde Minor Groove Binders: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of Strathclyde Minor Groove Binders (S-MGBs), a novel class of anti-infective agents. It details their origin from the natural product distamycin to the development of the clinical candidate MGB-BP-3. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the scientific journey, mechanism of action, and the key experimental methodologies that have been pivotal in the advancement of S-MGBs.
Introduction: The Dawn of a New Anti-Infective Era
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health. In this challenging landscape, the development of new chemical entities with novel mechanisms of action is paramount. Strathclyde Minor Groove Binders (S-MGBs) represent a promising family of compounds designed to address this urgent need.[1][2] These synthetic molecules are based on the natural product distamycin and are designed to bind to the minor groove of DNA, thereby disrupting essential cellular processes in pathogenic organisms.[3][4]
Developed at the University of Strathclyde, the S-MGB platform has yielded compounds with potent activity against a wide range of pathogens, including Gram-positive bacteria, fungi, parasites, and mycobacteria.[1][2][4] The lead compound, MGB-BP-3, has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile infections, highlighting the clinical potential of this class of drugs.[3][5][6] This guide will delve into the history of their discovery, their unique multi-targeting mechanism of action that confers resilience to resistance, and the detailed experimental protocols that have underpinned their development.
A Journey of Discovery: From Natural Product to Clinical Candidate
The story of S-MGBs begins with the naturally occurring antibiotic distamycin, a polyamide that binds to AT-rich regions of the DNA minor groove.[3][4] While demonstrating anti-infective properties, its clinical development was hampered by unfavorable cytotoxicity.[3] Recognizing the potential of this scaffold, researchers at the University of Strathclyde, led by Professor Colin Suckling, embarked on a journey to design novel, synthetic analogues with improved therapeutic indices.[7]
The primary design concept involved retaining the DNA-binding motif of distamycin while introducing chemical modifications to enhance selectivity and reduce toxicity.[1] A key innovation was the isosteric replacement of the amide bonds in the polyamide backbone with alkenes, which was found to be crucial for potent antibacterial activity.[2] This iterative process of design, synthesis, and screening led to the identification of a library of S-MGBs with diverse biological activities.[1]
In 2010, MGB Biopharma was founded to commercialize these promising compounds, with Raymond Spencer as a founder.[8] The company, in close collaboration with the University of Strathclyde, selected MGB-BP-3 as the lead candidate for clinical development due to its potent activity against a broad spectrum of Gram-positive pathogens.[2][9] MGB-BP-3 has since progressed through Phase I and Phase IIa clinical trials, demonstrating a favorable safety profile and efficacy in treating C. difficile infections.[3][9]
Mechanism of Action: A Multi-Targeting Approach
S-MGBs exert their anti-infective effects by binding to the minor groove of DNA, primarily at AT-rich sequences.[3][10] This binding is non-covalent and is thought to occur as a dimer, with two S-MGB molecules occupying a single binding site.[3] By occupying the minor groove, S-MGBs interfere with a multitude of essential DNA-centric processes, including transcription and the function of topoisomerase enzymes.[3][5]
The multi-targeting nature of S-MGBs is a key advantage in the era of AMR. Unlike single-target drugs, which can be rendered ineffective by a single point mutation, S-MGBs act on numerous sites within the pathogen's genome, making the development of resistance significantly more challenging.[1][2] RNA-Seq analysis of MGB-BP-3-treated Staphylococcus aureus revealed significant changes in the expression of 698 transcripts, including the transcriptional arrest of 62 essential genes.[1] Furthermore, MGB-BP-3 has been shown to interfere with the supercoiling activity of gyrase and the relaxation and decatenation actions of topoisomerase IV in both S. aureus and E. coli.[11]
The following diagram illustrates the proposed multi-target mechanism of action of S-MGBs:
Figure 1: Proposed multi-target mechanism of action of Strathclyde Minor Groove Binders.
Key Experimental Data
The development of S-MGBs has been supported by a robust body of experimental data. The following tables summarize key quantitative findings for MGB-BP-3 and other notable S-MGBs.
Table 1: In Vitro Antibacterial Activity of MGB-BP-3
| Organism | MIC80 (µM) |
| Staphylococcus aureus | 0.2 |
| Enterococcus faecalis | 0.2 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Acinetobacter baumannii | >100 |
| Klebsiella pneumoniae | >100 |
| Data sourced from Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3.[3] |
Table 2: DNA Binding Affinity of S-MGBs
| Compound | DNA Source | ΔTm (°C) |
| MGB-BP-3 | Salmon gDNA | >15 |
| S-MGB-241 | Salmon gDNA | 1 ± 0.1 |
| S-MGB-364 | Salmon gDNA | 16 |
| Data sourced from Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii.[12] |
Table 3: Cytotoxicity of S-MGB-241
| Cell Line | IC50 (µM) |
| Acanthamoeba castellanii | 6.6 |
| HEK293 (Human Embryonic Kidney) | >100 |
| Data sourced from Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii.[13] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of S-MGBs.
Synthesis of Strathclyde Minor Groove Binders
The synthesis of S-MGBs is a multi-step process that can be adapted to generate a diverse library of compounds. The following is a generalized protocol:
-
Synthesis of the core polyamide backbone: This is typically achieved through standard peptide coupling reactions, often using solid-phase synthesis techniques.
-
Introduction of the head group: A variety of aromatic and heteroaromatic head groups can be coupled to the N-terminus of the polyamide backbone.
-
Functionalization of the tail group: The C-terminus can be modified with different functional groups, such as amidines or morpholines, to modulate the compound's physicochemical properties.
-
Purification: The final product is typically purified by reverse-phase high-performance liquid chromatography (HPLC).
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of S-MGBs against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of bacterial inoculum: A bacterial suspension is prepared and adjusted to a concentration of 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
-
Serial dilution of S-MGBs: The S-MGBs are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the S-MGB that completely inhibits visible bacterial growth.
DNA Thermal Melt Analysis
This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding, which is indicative of stabilization.
-
Sample preparation: A solution containing DNA (e.g., salmon sperm DNA) and the S-MGB is prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
Thermal denaturation: The sample is heated at a constant rate (e.g., 1°C/min) in a spectrophotometer equipped with a thermal controller.
-
Data acquisition: The absorbance at 260 nm is monitored as a function of temperature.
-
Data analysis: The Tm is determined as the temperature at which 50% of the DNA is denatured. The change in Tm (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-S-MGB complex.
Fluorescence Intercalator Displacement (FID) Assay
The FID assay is used to determine the DNA binding affinity of S-MGBs.
-
Sample preparation: A solution containing a fluorescent intercalator (e.g., ethidium bromide) and DNA is prepared in a 96-well plate.
-
Addition of S-MGB: The S-MGB is added to the wells at increasing concentrations.
-
Fluorescence measurement: The fluorescence of the intercalator is measured. As the S-MGB binds to the DNA, it displaces the intercalator, leading to a decrease in fluorescence.
-
Data analysis: The data is fitted to a suitable binding model to determine the binding affinity (e.g., Kd).
Cytotoxicity Assay
The cytotoxicity of S-MGBs against mammalian cells is assessed using the MTT assay.
-
Cell seeding: Mammalian cells (e.g., HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment with S-MGBs: The cells are treated with various concentrations of the S-MGBs for a specified period (e.g., 24-48 hours).
-
Addition of MTT: The MTT reagent is added to each well and incubated for 2-4 hours.
-
Solubilization of formazan: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance measurement: The absorbance at 570 nm is measured using a microplate reader.
-
Data analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
The workflow for a typical cytotoxicity assay is depicted below:
Figure 2: Workflow for a typical MTT-based cytotoxicity assay.
Future Directions and Conclusion
The discovery and development of Strathclyde Minor Groove Binders represent a significant advancement in the field of anti-infective drug discovery. The lead compound, MGB-BP-3, has demonstrated the clinical potential of this class, and ongoing research is focused on expanding their therapeutic applications. Future work will likely involve the development of S-MGBs with activity against Gram-negative bacteria, as well as their evaluation for the treatment of other infectious diseases and potentially cancer.[6]
The multi-targeting mechanism of action of S-MGBs provides a compelling strategy to combat the growing threat of antimicrobial resistance. The journey from a natural product scaffold to a clinical candidate is a testament to the power of rational drug design and interdisciplinary collaboration. This technical guide has provided a comprehensive overview of the history, mechanism, and key experimental methodologies that have been instrumental in the success of the S-MGB platform. It is hoped that this information will serve as a valuable resource for the scientific community and inspire further research into this promising class of therapeutic agents.
References
- 1. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Thermal Melting Studies of Ligand DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00110H [pubs.rsc.org]
Target Validation of S-MGB-234 in Pathogenic Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strathclyde Minor Groove Binders (S-MGBs) represent a novel class of anti-infective agents with a distinct mechanism of action that holds promise in the era of antimicrobial resistance.[1] These synthetic molecules, inspired by the natural product distamycin, are designed to bind to the minor groove of bacterial DNA, primarily at AT-rich sequences.[2] This interaction disrupts essential cellular processes, leading to bacterial cell death. While the S-MGB class has shown broad-spectrum activity against various pathogens, including Gram-positive bacteria, parasites, and fungi, the clinical development has largely focused on the lead candidate, MGB-BP-3, which has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile infections.[2]
This technical guide focuses on the target validation of S-MGBs in pathogenic bacteria, with a specific emphasis on the available data for S-MGB-234. It is important to note that publicly available research has concentrated more on other analogues within the S-MGB portfolio for antibacterial applications. Therefore, this document will leverage the comprehensive data on the class, particularly MGB-BP-3, to infer and contextualize the target validation of this compound, while clearly delineating the specific findings for this particular compound.
The S-MGB Platform: A Novel Anti-Infective Strategy
The core concept of the S-MGB platform is to create molecules that bind selectively and strongly to the DNA of pathogenic microorganisms.[3] Unlike many conventional antibiotics that target specific enzymes, S-MGBs have a multi-target mechanism of action by binding to numerous sites on the bacterial chromosome.[1][4] This multi-targeted approach is advantageous as it is believed to reduce the likelihood of resistance development.[1]
Mechanism of Action: DNA Minor Groove Binding
S-MGBs, including this compound, are designed to fit snugly into the minor groove of the DNA double helix. This binding is non-covalent and is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. The binding of S-MGBs to DNA can interfere with essential cellular processes that require protein-DNA interactions, such as:
-
Transcription: By occupying the minor groove, S-MGBs can physically block the binding of transcription factors and RNA polymerase to promoter regions, thereby inhibiting gene expression.[2][5]
-
Replication: The presence of S-MGBs on the DNA template can impede the progression of the replication machinery.
-
Topoisomerase Activity: S-MGBs have been shown to interfere with the function of type II bacterial topoisomerases (gyrase and topoisomerase IV), which are crucial for managing DNA supercoiling during replication and transcription.[2][6]
The following diagram illustrates the general mechanism of action for the S-MGB class of compounds.
Quantitative Data for S-MGBs
Table 1: In Vitro Activity of S-MGBs Against Selected Pathogens
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| MGB-BP-3 | Staphylococcus aureus | (MRSA & MSSA) | <1 | [2] |
| Streptococcus spp. | <1 | [2] | ||
| Enterococcus spp. | (VRE & VSE) | <1 | [2] | |
| Clostridioides difficile | Potent Activity | [8] | ||
| This compound | Mycobacterium tuberculosis | H37Rv-GFP | >25 µM | [9] |
| Trypanosoma congolense (WT) | 0.51 ± 0.06 µM (EC50) | [1] |
Note: MIC values for MGB-BP-3 are generally reported as potent (<1 µg/mL) against a range of Gram-positive bacteria. The data for this compound against M. tuberculosis indicates poor activity in this specific assay. The EC50 value for T. congolense highlights its activity against parasites.
Experimental Protocols for Target Validation
Validating the molecular target of a novel antimicrobial agent is a critical step in its development. For S-MGBs, the primary target is bacterial DNA. The following experimental protocols are key to validating this target and understanding the mechanism of action.
DNA Thermal Melt (Tm) Assay
This assay measures the increase in the melting temperature of double-stranded DNA (dsDNA) upon binding of a small molecule. A significant increase in Tm indicates strong binding and stabilization of the DNA duplex.
Protocol:
-
Prepare DNA solution: A solution of dsDNA (e.g., calf thymus DNA or a specific oligonucleotide) is prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
Add S-MGB: The S-MGB compound is added to the DNA solution at a defined concentration. A control sample with no S-MGB is also prepared.
-
Thermal Denaturation: The samples are heated gradually in a spectrophotometer equipped with a temperature controller.
-
Monitor Absorbance: The absorbance at 260 nm is monitored as a function of temperature. As the DNA melts (denatures), the absorbance increases.
-
Determine Tm: The Tm is the temperature at which 50% of the DNA is denatured. The change in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the S-MGB-containing sample.
Topoisomerase Inhibition Assay
This assay determines if the S-MGB compound interferes with the activity of bacterial topoisomerases, such as DNA gyrase or topoisomerase IV.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, the topoisomerase enzyme (e.g., S. aureus DNA gyrase), and ATP in a suitable buffer.
-
Add S-MGB: The S-MGB compound is added to the reaction mixture at various concentrations. A control reaction with no S-MGB is included.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop Reaction: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualize DNA: The DNA bands are visualized using a DNA stain (e.g., ethidium bromide). Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed or decatenated DNA and a corresponding increase in the amount of supercoiled DNA substrate.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using broth microdilution methods according to established guidelines (e.g., CLSI).[6][10]
Protocol:
-
Prepare S-MGB dilutions: A serial two-fold dilution of the S-MGB compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate with bacteria: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the S-MGB that completely inhibits visible bacterial growth.
Target Validation Summary for this compound
Direct and extensive target validation studies for this compound in pathogenic bacteria are not widely published. However, based on the data for the S-MGB class, the following can be inferred:
-
Primary Target: The primary molecular target of this compound is expected to be bacterial DNA.
-
Binding Site: It is predicted to bind to the minor groove of DNA, likely with a preference for AT-rich sequences.
-
Mechanism of Action: The binding of this compound to bacterial DNA is expected to disrupt DNA-dependent processes, leading to an antibacterial effect.
The limited available data for this compound, particularly its high MIC against M. tuberculosis, suggests that its efficacy as an antibacterial agent may be lower than other compounds in the S-MGB series, such as MGB-BP-3. It is possible that the development of this compound has been prioritized for other indications, such as parasitic infections, where it has shown more potent activity.
Conclusion and Future Directions
The S-MGB platform represents a promising approach to developing novel anti-infectives with a mechanism of action that may circumvent existing resistance mechanisms. The target validation for this class of compounds is firmly rooted in their ability to bind to the minor groove of bacterial DNA and disrupt essential cellular processes. While the lead compound, MGB-BP-3, has progressed to clinical trials for C. difficile infections, the specific antibacterial potential of this compound remains less characterized in the public domain.
Future research should aim to:
-
Generate comprehensive MIC data for this compound against a broad panel of clinically relevant pathogenic bacteria, including multidrug-resistant strains.
-
Conduct detailed biophysical studies, such as DNA thermal melt assays and footprinting, to characterize the specific binding of this compound to bacterial DNA.
-
Perform mechanistic studies to elucidate the downstream cellular effects of this compound binding in bacteria, including its impact on transcription, replication, and topoisomerase activity.
Such studies will be crucial to fully validate the potential of this compound as an antibacterial agent and to guide its further development.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. Synthesis and antibacterial evaluation of hamacanthin B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Total synthesis and antimicrobial evaluation of (+)-hygrophorone B12 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
S-MGB-234: A Physicochemical Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Core Physicochemical Properties of S-MGB-234 for Drug Design
Abstract
This compound is a novel synthetic minor groove binder (MGB) of DNA with demonstrated efficacy against Trypanosoma species, the causative agents of Animal African Trypanosomiasis (AAT). As a potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful drug design, formulation, and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its predicted lipophilicity, aqueous solubility, and ionization constants. Furthermore, detailed experimental protocols for the determination of these properties are presented, alongside visualizations of its mechanism of action and downstream cellular signaling pathways. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the optimization of this compound as a clinical candidate.
Physicochemical Properties of this compound
A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimentally determined data for this compound, the following properties have been predicted using in silico models based on its chemical structure.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Predicted Value | Method of Prediction | Significance in Drug Design |
| Molecular Formula | C30H32N8O4 | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 568.63 g/mol | - | Influences diffusion, transport across membranes, and overall pharmacokinetics. |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | In silico prediction | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Low to moderate | In silico prediction | Impacts dissolution rate and bioavailability. |
| pKa (Acid Dissociation Constant) | Basic pKa: 9.5 - 10.5 | In silico prediction | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
Note: The predicted values are estimations and should be confirmed by experimental determination.
Experimental Protocols
To facilitate the experimental validation of the predicted physicochemical properties of this compound, the following detailed protocols are provided. These methods are standard in the pharmaceutical industry for the characterization of small molecule drug candidates.
Determination of Lipophilicity (logP/logD)
2.1.1. Shake-Flask Method for logP Determination
This method directly measures the partitioning of a compound between n-octanol and water.
-
Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), analytical balance, volumetric flasks, separatory funnels, UV-Vis spectrophotometer or HPLC system.
-
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing a defined ratio of n-octanol and water (e.g., 1:1).
-
Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or a validated HPLC method).
-
Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in water]).
-
2.1.2. HPLC-Based Method for logD Determination
This high-throughput method correlates the retention time of a compound on a reverse-phase HPLC column with its distribution coefficient at a specific pH.
-
Materials: this compound, HPLC system with a C18 column, mobile phases at various pH values (e.g., pH 2, 7.4, 10), reference compounds with known logD values.
-
Procedure:
-
Prepare a calibration curve by injecting a series of reference compounds with known logD values at a specific pH and recording their retention times.
-
Prepare a solution of this compound in a suitable solvent.
-
Inject the this compound solution onto the HPLC column using the same mobile phase as the reference compounds.
-
Record the retention time of this compound.
-
Determine the logD of this compound by interpolating its retention time on the calibration curve.
-
Repeat the procedure at different pH values to determine the logD profile.
-
Determination of Aqueous Solubility
2.2.1. Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound from a DMSO stock solution.
-
Materials: this compound, DMSO, aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), 96-well microplate, plate shaker, plate reader with turbidity or UV-Vis detection capabilities.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations.
-
Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or the absorbance using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.
-
Determination of pKa
2.3.1. Potentiometric Titration
This classic method involves the titration of the compound with an acid or base and monitoring the pH change.
-
Materials: this compound, standardized solutions of HCl and NaOH, pH meter with a calibrated electrode, automated titrator.
-
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of HCl (for basic pKa) or NaOH (for acidic pKa).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
-
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by binding to the minor groove of DNA, primarily at AT-rich regions. This interaction disrupts essential DNA-protein interactions, leading to the inhibition of DNA replication and transcription.
S-MGB-234: A Promising Minor Groove Binder with Potent Anti-Trypanosomal Activity
For Immediate Release
Glasgow, UK – December 8, 2025 – S-MGB-234, a novel synthetic minor groove binder from the Strathclyde Minor Groove Binder (S-MGB) family, has demonstrated significant potential as a therapeutic agent against Animal African Trypanosomiasis (AAT). Preclinical studies have revealed its potent in vitro and in vivo activity against the primary causative agents of AAT, Trypanosoma congolense and Trypanosoma vivax. Developed by researchers at the University of Strathclyde, this compound represents a promising new class of anti-infective agents that operate via a distinct mechanism from current treatments, offering a potential solution to the growing problem of drug resistance.
Animal African Trypanosomiasis is a debilitating and often fatal disease in livestock, imposing a significant economic burden on sub-Saharan Africa. The efficacy of existing drugs, such as diamidines, is increasingly compromised by the emergence of resistant parasite strains, making the development of new chemotherapies a critical priority.
This compound and its analogues are designed to bind to the minor groove of DNA, an essential molecule for cellular function. This interaction disrupts critical DNA-dependent processes, leading to parasite death. A key advantage of this compound is its effectiveness against trypanosome strains that are resistant to current diamidine drugs.[1] This suggests that this compound is not affected by the same resistance mechanisms, highlighting its potential to treat infections that are currently untreatable.
Quantitative In Vitro Activity
In vitro studies have quantified the potent activity of this compound against both wild-type and drug-resistant strains of Trypanosoma congolense. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's efficacy.
| Compound | T. congolense Wild Type IC50 (µM) | T. congolense Diminazene-Resistant (DimR) IC50 (µM) | Resistance Factor (DimR IC50 / WT IC50) |
| This compound | 0.51 ± 0.06 | 0.64 ± 0.03 | 1.3 |
| Diminazene | 0.20 ± 0.01 | 2.06 ± 0.10 | 10.3 |
Data from Giordani et al., J Med Chem, 2019.[2]
In Vivo Efficacy
The promising in vitro results have been successfully translated into an in vivo mouse model of AAT. Treatment with this compound resulted in the complete cure of mice infected with T. congolense. Specifically, a regimen of two 50 mg/kg intraperitoneal injections of this compound was sufficient to clear the infection.[1]
Mechanism of Action
S-MGBs, including this compound, exert their anti-parasitic effects by binding to the minor groove of DNA, particularly at AT-rich sequences. This binding is thought to occur as a dimer, with two S-MGB molecules occupying the binding site. This interaction interferes with essential DNA-centric processes such as transcription and the function of topoisomerase enzymes.
Crucially, the mechanism of this compound in trypanosomes is distinct from that of diamidine drugs, which primarily target the kinetoplast, a DNA-containing organelle within the parasite's mitochondrion. This compound's activity is not dependent on the kinetoplast, providing a key advantage against diamidine-resistant strains.[1]
Metabolomic studies of trypanosomes treated with this compound have revealed significant downstream effects on cellular metabolism. These include disruptions to nucleotide and amino acid biosynthesis, as well as alterations in energy metabolism. This multi-targeted effect on essential cellular pathways likely contributes to the potent trypanocidal activity of the compound and may reduce the likelihood of resistance development.
References
Methodological & Application
Application Notes and Protocols for S-MGB-234: Antimicrobial Efficacy and Cellular Impact Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-MGB-234 is a novel synthetic compound under investigation for its potential antimicrobial properties. These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound, focusing on its antimicrobial efficacy against common bacterial pathogens and its cytotoxic effect on mammalian cells. The following protocols are based on established standards in antimicrobial susceptibility testing.
Data Summary
The following tables summarize representative quantitative data obtained from the experimental protocols described below. These results are illustrative and serve to demonstrate the potential antimicrobial profile of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 8 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 16 | 64 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 4 | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 8 | 32 |
Table 2: Kirby-Bauer Disk Diffusion Susceptibility Testing of this compound (30 µg disk)
| Bacterial Strain | Zone of Inhibition (mm) | Interpretation |
| Escherichia coli ATCC 25922 | 22 | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | 18 | Intermediate |
| Staphylococcus aureus ATCC 29213 | 25 | Susceptible |
| Enterococcus faecalis ATCC 29212 | 20 | Susceptible |
Table 3: Cytotoxicity of this compound on HeLa Cells (CC50)
| Cell Line | Assay | CC50 (µg/mL) |
| HeLa | MTT Assay | 128 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)[3]
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4]
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of this compound at 2x the highest desired concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (no drug), and well 12 as a negative control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10^5 CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.[3]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette tips or loops
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies from a 10 µL spot).
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[3]
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[3]
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
Procedure:
-
Disk Preparation:
-
Impregnate sterile paper disks with a defined amount of this compound (e.g., 30 µg).
-
Allow disks to dry completely under sterile conditions.
-
-
Inoculation:
-
Dip a sterile cotton swab into the 0.5 McFarland bacterial suspension.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Using sterile forceps, place the this compound-impregnated disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[5]
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results (Susceptible, Intermediate, Resistant) based on pre-established interpretive criteria.[5]
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of mammalian cells, providing a measure of its potential cytotoxicity.
Materials:
-
HeLa cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine the CC50 (the concentration of compound that reduces cell viability by 50%) by plotting a dose-response curve.
-
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. pdb.apec.org [pdb.apec.org]
- 5. woah.org [woah.org]
Application Notes and Protocols for S-MGB-234 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-MGBs (Strathclyde Minor Groove Binders) are a class of synthetic molecules designed to bind to the minor groove of DNA.[1][2] This interaction can interfere with essential cellular processes that involve DNA, such as transcription and replication, making S-MGBs promising candidates for antimicrobial and anticancer therapies.[1][2][3] While the precise mechanism of action for many S-MGBs is still under investigation, their ability to inhibit DNA-centric events is a key feature of their biological activity.[1][3] This document provides detailed protocols for utilizing S-MGB-234, a representative compound of this class, in various cell culture assays to assess its biological effects, including cytotoxicity, induction of apoptosis, and impact on cell cycle progression.
Postulated Mechanism of Action of this compound
Based on the known properties of S-MGBs, this compound is hypothesized to exert its cellular effects through high-affinity binding to the minor groove of DNA. This binding event is thought to physically obstruct the interaction of DNA with essential proteins such as transcription factors and DNA polymerases. The downstream consequences of this DNA binding are likely to include the activation of DNA damage response pathways, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).
Experimental Workflow
A typical experimental workflow to characterize the in vitro activity of this compound involves initial screening for cytotoxic activity to determine the effective concentration range, followed by more detailed mechanistic studies.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast | 2.5 ± 0.3 |
| A549 | Lung | 5.1 ± 0.6 |
| HCT116 | Colon | 1.8 ± 0.2 |
| HeLa | Cervical | 3.2 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis in HCT116 Cells (Illustrative Data)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle | 0 | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound | 1 | 15.8 ± 1.2 | 5.4 ± 0.7 |
| This compound | 2 | 35.2 ± 2.5 | 12.1 ± 1.1 |
| This compound | 5 | 58.9 ± 4.1 | 25.6 ± 2.3 |
Cells were treated for 48 hours. Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution in HCT116 Cells Treated with this compound (Illustrative Data)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | 0 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound | 1 | 68.2 ± 3.5 | 15.4 ± 1.2 | 16.4 ± 1.3 |
| This compound | 2 | 75.1 ± 4.2 | 8.9 ± 0.9 | 16.0 ± 1.4 |
| This compound | 5 | 65.4 ± 3.8 | 12.3 ± 1.1 | 22.3 ± 1.9 |
Cells were treated for 24 hours. Data are presented as mean ± standard deviation.
Table 4: Relative Protein Expression in HCT116 Cells Treated with this compound (Illustrative Data)
| Treatment | Concentration (µM) | p53 (fold change) | p21 (fold change) | Cleaved PARP (fold change) |
| Vehicle | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 2 | 3.2 ± 0.4 | 4.5 ± 0.6 | 5.8 ± 0.7 |
| This compound | 5 | 3.5 ± 0.5 | 4.8 ± 0.7 | 8.2 ± 1.0 |
Cells were treated for 24 hours. Protein levels were normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.[4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.[5][6]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution by flow cytometry.[7][8][9]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting
This protocol provides a general method for analyzing protein expression levels.[10][11][12][13]
Materials:
-
Cells of interest
-
6-well plates or larger culture dishes
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
References
- 1. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of minor groove binders (MGBs) as novel anti-mycobacterial agents and the effect of using non-ionic surfactant vesicles as a delivery system to improve their efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA measurement and cell cycle analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. cdn.hellobio.com [cdn.hellobio.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for S-MGB-234 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-MGBs (Strathclyde Minor Groove Binders) are a class of synthetic DNA-binding agents that selectively target the minor groove of DNA.[1] This selective binding can interfere with crucial cellular processes such as transcription and the activity of DNA-dependent enzymes, leading to cellular death.[2][3] While much of the research on S-MGBs has focused on their antimicrobial properties, their mechanism of action suggests potential applications as anticancer agents. S-MGB-234 is a specific compound within this class. Due to the limited publicly available data specifically for this compound, this document provides a generalized framework for conducting in vivo studies in mouse models based on the known characteristics of the S-MGB class and standard preclinical research methodologies.
The protocols and data presented herein are intended to serve as a comprehensive guide for researchers initiating in vivo efficacy studies of this compound in various cancer models.
Mechanism of Action: S-MGB Compounds
S-MGBs exert their biological effects primarily by binding to the minor groove of double-stranded DNA. This interaction is sequence-selective and can disrupt the binding of transcription factors and other DNA-binding proteins, ultimately leading to the inhibition of gene expression and cell cycle arrest. Some S-MGBs have also been shown to interfere with the function of topoisomerases, enzymes critical for DNA replication and repair.[2][3]
References
- 1. Evaluation of minor groove binders (MGBs) as novel anti-mycobacterial agents and the effect of using non-ionic surfactant vesicles as a delivery system to improve their efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-MGB-234 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-MGB-234 is a novel synthetic minor groove binder (MGB) developed at the University of Strathclyde, belonging to the class of Strathclyde Minor Groove Binders (S-MGBs).[1][2] These molecules are analogues of the natural product distamycin and are designed to bind to the minor groove of DNA, particularly in AT-rich regions.[1][2] This interaction with DNA is the primary mechanism of their anti-infective properties, which have shown promise against a variety of pathogens.[1][2] this compound, specifically, has demonstrated excellent in vitro activity against the primary causative agents of Animal African Trypanosomiasis (AAT), Trypanosoma congolense and Trypanosoma vivax.[1] Notably, it does not exhibit cross-resistance with current diamidine-based drugs.[1]
These application notes provide detailed protocols for the preparation of this compound solutions and information regarding its stability, based on available data for S-MGBs. The provided methodologies are intended to ensure consistent and reproducible experimental results.
Data Presentation
Table 1: this compound Solution Preparation
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | S-MGBs generally exhibit good solubility in DMSO. For biological assays, it is crucial to use a final DMSO concentration that is non-toxic to the cells or organisms being tested. |
| Aqueous Buffer | Phosphate-buffered saline (PBS), pH 7.4 or Tris-buffered saline (TBS), pH 7.4 | For final dilutions into aqueous media for biological experiments. The propensity for S-MGBs to aggregate in aqueous solutions should be considered. |
| Stock Solution Concentration | 10 mM in 100% DMSO | A standard starting concentration for creating working solutions. Store frozen. |
| Working Solution Preparation | Serial dilution from the stock solution | Dilute the DMSO stock solution in an appropriate aqueous buffer or cell culture medium to the final desired concentration immediately before use. |
Table 2: this compound Stability and Storage
| Condition | Recommendation | Rationale |
| Solid Compound Storage | Store at -20°C for long-term storage. Can be stored at 4°C for short-term. Keep in a dry, dark environment. | Protects from degradation due to temperature fluctuations, light, and moisture. |
| DMSO Stock Solution Storage | Aliquot and store at -20°C. | Aliquoting prevents multiple freeze-thaw cycles which can lead to degradation. |
| Aqueous Solution Stability | Prepare fresh for each experiment. | S-MGBs can be prone to aggregation and potential degradation in aqueous solutions. It is not recommended to store this compound in aqueous buffers for extended periods. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles for stock solutions. | Repeated freezing and thawing can impact the stability and integrity of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound will be required for this calculation.
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: In Vitro Anti-Trypanosomal Activity Assay
This protocol is a representative example of how to test the efficacy of this compound against Trypanosoma species in vitro.
Materials:
-
Trypanosoma congolense or Trypanosoma vivax culture
-
Appropriate cell culture medium (e.g., HMI-9) supplemented with serum
-
96-well microplates (black, clear bottom for fluorescence assays)
-
This compound (10 mM stock solution in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Plate reader capable of measuring fluorescence
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing trypanosomes and adjust the cell density to the desired concentration in fresh, pre-warmed culture medium.
-
Seed the cells into the wells of a 96-well plate.
-
-
Compound Dilution and Addition:
-
Prepare a serial dilution of the this compound stock solution in the culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤0.5%).
-
Add the diluted this compound to the appropriate wells. Include wells with untreated cells (negative control) and a known anti-trypanosomal drug (positive control).
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for the desired exposure time (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Following incubation, add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 4-6 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only control.
-
Express the results as a percentage of the viability of the untreated control.
-
Calculate the EC₅₀ (half-maximal effective concentration) value by fitting the dose-response data to a suitable sigmoidal curve using appropriate software.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro anti-trypanosomal assay workflow.
References
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with S-MGB-234
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strathclyde Minor Groove Binders (S-MGBs) are a class of synthetic molecules that bind to the minor groove of DNA, often with a preference for AT-rich sequences. This binding can interfere with essential cellular processes that involve DNA-protein interactions, such as transcription, replication, and repair, making S-MGBs promising candidates for the development of novel anti-infective and anti-cancer agents. S-MGB-234 is a novel compound within this class, and understanding its specific DNA binding properties is crucial for elucidating its mechanism of action and advancing its development.
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a rapid and sensitive technique used to detect interactions between proteins and nucleic acids. The principle of EMSA is based on the observation that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA. This technique can also be adapted to study the binding of small molecules, such as this compound, to DNA. The formation of a DNA-S-MGB-234 complex will similarly result in a retarded migration of the DNA probe through the gel.
These application notes provide a detailed protocol for utilizing EMSA to characterize the binding of this compound to a specific DNA sequence. The protocol covers the preparation of DNA probes, the binding reaction, gel electrophoresis, and detection. Additionally, we present hypothetical data to illustrate the expected outcomes and provide a framework for data analysis.
Data Presentation
Table 1: Hypothetical Binding Affinity of this compound to Target DNA Sequence
| This compound Concentration (µM) | Percent Shifted DNA (%) |
| 0 | 0 |
| 0.1 | 15 |
| 0.5 | 45 |
| 1.0 | 65 |
| 5.0 | 85 |
| 10.0 | 95 |
| Apparent Kd (µM) | ~0.6 |
Table 2: Competitive Binding of this compound
| Competitor DNA | Competitor Concentration (fold molar excess) | Percent Inhibition of this compound Binding (%) |
| Unlabeled Specific | 10x | 85 |
| Unlabeled Specific | 50x | 98 |
| Unlabeled Non-specific | 10x | 5 |
| Unlabeled Non-specific | 50x | 12 |
Experimental Protocols
I. Preparation of Labeled DNA Probe
This protocol describes the labeling of a double-stranded DNA oligonucleotide with a non-radioactive infrared dye, which offers a safe and sensitive alternative to traditional radiolabeling.
Materials:
-
Forward and reverse synthetic oligonucleotides (desalted)
-
IRDye® 700 or 800 labeled forward oligonucleotide
-
Nuclease-free water
-
10X Annealing Buffer (100 mM Tris-HCl, pH 7.5; 1 M NaCl; 10 mM EDTA)
-
Heating block or thermocycler
Procedure:
-
Resuspend the forward (labeled) and reverse (unlabeled) oligonucleotides in nuclease-free water to a final concentration of 100 µM.
-
In a sterile microcentrifuge tube, combine:
-
10 µL of 100 µM forward labeled oligonucleotide
-
10 µL of 100 µM reverse unlabeled oligonucleotide
-
2 µL of 10X Annealing Buffer
-
78 µL of nuclease-free water
-
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature (approximately 1 hour).
-
The resulting 10 µM double-stranded labeled DNA probe can be stored at -20°C. Dilute to a working concentration of 1 nM in 1X TE buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA) before use.
II. Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines the binding reaction between this compound and the labeled DNA probe, followed by electrophoretic separation.
Materials:
-
Labeled double-stranded DNA probe (1 nM)
-
This compound stock solution (in DMSO or appropriate solvent)
-
5X Binding Buffer (50 mM Tris-HCl, pH 7.5; 250 mM KCl; 25 mM MgCl₂; 50
Application Notes and Protocols for S-MGB-234 Topoisomerase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strathclyde Minor Groove Binders (S-MGBs) are a class of synthetic molecules that bind to the minor groove of DNA.[1] This interaction can interfere with essential cellular processes that involve DNA, such as replication and transcription.[1][2] One critical family of enzymes involved in managing DNA topology during these processes is the topoisomerases.[3] Topoisomerases resolve DNA supercoiling and tangling by transiently cleaving and religating the DNA backbone.[3] Inhibition of topoisomerase activity can lead to the accumulation of DNA damage and ultimately cell death, making these enzymes attractive targets for antimicrobial and anticancer drug development.[4][5]
Recent studies on the S-MGB compound MGB-BP-3 have demonstrated its ability to interfere with the function of type II bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][6] This interference was shown to inhibit the supercoiling activity of gyrase and the relaxation and decatenation activities of topoisomerase IV.[1][6] Based on these findings, it is hypothesized that other S-MGBs, such as S-MGB-234, may exert their biological effects through a similar mechanism of topoisomerase inhibition.
This document provides detailed protocols for assessing the inhibitory activity of this compound against topoisomerase I and topoisomerase II. These assays are fundamental for elucidating the mechanism of action of this compound and for its further development as a potential therapeutic agent.
Principle of the Assays
The topoisomerase inhibition assays described here are based on the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[7][8] In the topoisomerase I assay, the enzyme relaxes supercoiled plasmid DNA, which can be visualized as a change in electrophoretic mobility on an agarose gel.[7] The topoisomerase II assay measures the enzyme's ability to decatenate kDNA, a network of interlocked DNA minicircles, into individual circular DNA molecules.[8][9] The inhibitory effect of this compound is determined by its ability to prevent these topological changes, resulting in the persistence of the supercoiled plasmid or catenated kDNA.
Data Presentation
Table 1: Summary of IC50 Values for this compound against Topoisomerases
| Topoisomerase Type | Target Enzyme | Substrate | Assay Principle | This compound IC50 (µM) |
| Type I | Human Topoisomerase I | Supercoiled Plasmid DNA | Relaxation | Data to be determined |
| Type II | Human Topoisomerase IIα | Kinetoplast DNA (kDNA) | Decatenation | Data to be determined |
| Type II (Bacterial) | E. coli DNA Gyrase | Relaxed Plasmid DNA | Supercoiling | Data to be determined |
| Type II (Bacterial) | E. coli Topoisomerase IV | Kinetoplast DNA (kDNA) | Decatenation | Data to be determined |
Note: The IC50 values are to be determined experimentally following the protocols outlined below.
Experimental Protocols
Topoisomerase I Relaxation Assay
This protocol is adapted from standard topoisomerase I assay kits.[7]
a. Materials:
-
Human Topoisomerase I (e.g., TopoGEN, #TG1015-1)[10]
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT1)[4]
-
10x Topoisomerase I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% Bovine Serum Albumin (BSA), 1 mM Spermidine, 50% glycerol.[7]
-
This compound stock solution (in DMSO)
-
5x Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[7]
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
Distilled water
b. Experimental Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume:
-
Mix gently and incubate the reactions at 37°C for 30 minutes.[7]
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.[7]
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 1-2.5 V/cm until the dye front reaches the end of the gel.[7]
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and then destain in water for 10-30 minutes.[7]
-
Visualize the DNA bands under a UV transilluminator and document the results.
c. Data Analysis:
-
Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of inhibition relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Topoisomerase II Decatenation Assay
This protocol is based on commercially available topoisomerase II assay kits.[8][9]
a. Materials:
-
Human Topoisomerase IIα (e.g., TopoGEN, #2000H-1)[8]
-
10x Topoisomerase II Assay Buffer A: 0.5 M Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl2, 5 mM Dithiothreitol (DTT), 300 µg/mL BSA.[9]
-
10x ATP Buffer B: 20 mM ATP.[9]
-
This compound stock solution (in DMSO)
-
5x Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[9]
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
-
Distilled water
b. Experimental Procedure:
-
Prepare a fresh 5x Complete Assay Buffer by mixing equal volumes of 10x Assay Buffer A and 10x ATP Buffer B. This complete buffer is not stable and should be made fresh.[9]
-
Set up the reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume:
-
x µL distilled water
-
4 µL 5x Complete Assay Buffer
-
1 µL kDNA (0.1-0.2 µg)[8]
-
1 µL of this compound at various concentrations. For the control, add 1 µL of DMSO.
-
Add 1-2 units of Human Topoisomerase IIα last.
-
-
Mix gently and incubate at 37°C for 30 minutes.[9]
-
Terminate the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.[9]
-
(Optional) For cleaner results, add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes.[9]
-
Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Run the gel at 4-5 V/cm for approximately 30-60 minutes.[9]
-
Destain the gel in water for 15 minutes and visualize under a UV transilluminator.[9]
c. Data Analysis:
-
Inhibition of topoisomerase II is indicated by the persistence of the high molecular weight kDNA network at the top of the gel and a reduction in the decatenated minicircular DNA products.
-
Quantify the amount of decatenated product using densitometry.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the topoisomerase I assay.
Visualization of Pathways and Workflows
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound topoisomerase inhibition.
Experimental Workflow for Topoisomerase Inhibition Assay
Caption: General workflow for the this compound topoisomerase inhibition assay.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. topogen.com [topogen.com]
- 5. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. topogen.com [topogen.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
Application of S-MGB-234 in Anti-Parasitic Research: No Information Available
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding the compound "S-MGB-234" in the context of anti-parasitic research. This suggests that "this compound" may be an internal development code, a compound not yet described in published literature, or an incorrect designation.
Consequently, the requested detailed Application Notes, Protocols, quantitative data tables, and diagrams of signaling pathways and experimental workflows cannot be provided at this time due to the absence of foundational research data.
Researchers, scientists, and drug development professionals interested in this topic are advised to consult internal documentation if this is a proprietary compound or to verify the compound's designation. For progress in anti-parasitic drug discovery, it is recommended to refer to research on known and published anti-parasitic agents.
Application Notes and Protocols: S-MGB-234 for Studying DNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strathclyde Minor Groove Binders (S-MGBs) are a class of synthetic molecules derived from the natural product distamycin.[1] These compounds are designed to selectively bind to the minor groove of DNA, a region that is also targeted by various proteins, including transcription factors.[2] This property makes S-MGBs valuable tools for investigating and potentially modulating DNA-protein interactions, which are fundamental to cellular processes such as gene expression, replication, and DNA repair.[3][4] While specific data for S-MGB-234 is not available in the reviewed literature, the information presented here is based on closely related S-MGB compounds and provides a framework for its application. S-MGBs in clinical development have shown a novel mechanism of action by inhibiting various DNA-centric events.[1]
The general structure of S-MGBs consists of a bis-aromatic alkene head group, pyrrole rings, and a basic nitrogen-containing tail group, all connected by amide links.[1] Their interaction with DNA can interfere with critical processes. For instance, the related compound MGB-BP-3 has been shown to interfere with the action of type II bacterial topoisomerases.[5][6]
This document provides an overview of the potential applications of this compound in studying DNA-protein interactions, along with detailed protocols for relevant experimental procedures.
Principle of Action
S-MGBs, including presumably this compound, exert their effects by binding to the minor groove of double-stranded DNA. This binding is sequence-selective and can physically obstruct or alter the DNA conformation, thereby preventing the binding of proteins that recognize the same or overlapping sites. By observing the functional consequences of this compound application, researchers can infer the roles of the inhibited DNA-protein interactions.
Quantitative Data Summary
The following table summarizes key quantitative data for a closely related S-MGB compound, S-MGB-241. This data can serve as a starting point for designing experiments with this compound, although empirical determination of optimal concentrations and binding affinities for this compound is essential.
| Compound | Parameter | Value | Organism/Cell Line | Reference |
| S-MGB-241 | IC50 | 6.6 µM | Acanthamoeba castellanii | [7] |
| S-MGB-241 | IC50 | > 100 µM | HEK293 cells | [7] |
| S-MGB-241 | ΔTm | 1 ± 0.1°C | - | [7] |
Experimental Protocols
Protocol 1: DNA Thermal Shift Assay to Assess this compound Binding to DNA
This protocol is designed to determine the binding of this compound to a specific DNA duplex by measuring the change in the melting temperature (Tm) of the DNA upon ligand binding. An increase in Tm is indicative of stabilization of the DNA duplex due to binding.
Materials:
-
This compound
-
Target DNA duplex (e.g., a short oligonucleotide containing a putative protein binding site)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Real-time PCR instrument or a spectrophotometer with a temperature-controlled cuvette holder
-
Nuclease-free water
Procedure:
-
Prepare the DNA solution: Resuspend the lyophilized DNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM. To form the duplex, mix equal molar amounts of the complementary strands, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature.
-
Prepare the this compound stock solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Set up the reaction: In a microcentrifuge tube or a PCR plate, prepare the following reaction mix:
-
DNA duplex: to a final concentration of 1 µM
-
This compound: to the desired final concentration (e.g., a range from 0.1 µM to 100 µM). A typical ratio to test is 2 S-MGB molecules per DNA helix.[1]
-
Buffer: to the final recommended concentration
-
Nuclease-free water: to the final volume
-
-
Prepare a control sample: Prepare a reaction mix containing the DNA duplex and buffer but no this compound.
-
Perform the thermal melt:
-
Place the samples in the instrument.
-
Set the instrument to monitor absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C per minute).[1]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the DNA is denatured. This is the midpoint of the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control sample from the Tm of the this compound-containing sample (ΔTm = Tm(S-MGB) - Tm(control)).
-
Protocol 2: Cell-Based Assay to Evaluate the Effect of this compound on Transcription Factor Activity
This protocol uses a reporter gene assay to assess the ability of this compound to inhibit the activity of a specific transcription factor by blocking its binding to a DNA response element.
Materials:
-
Mammalian cell line of interest
-
Reporter plasmid containing a promoter with the transcription factor response element of interest upstream of a reporter gene (e.g., luciferase or GFP)
-
Control reporter plasmid (e.g., with a minimal promoter)
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent (if using a luciferase reporter)
-
Plate reader for luminescence or fluorescence
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the reporter plasmid and a control plasmid (e.g., a plasmid expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO).
-
-
Induction of Transcription Factor Activity (if necessary):
-
If the transcription factor of interest requires activation, treat the cells with the appropriate stimulus at a predetermined time point after this compound addition.
-
-
Reporter Gene Assay:
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity.
-
For luciferase reporters, add the luciferase substrate and measure the luminescence using a plate reader. Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
-
Data Analysis:
-
Plot the normalized reporter gene activity as a function of this compound concentration.
-
Determine the IC50 value of this compound, which is the concentration that causes 50% inhibition of the reporter gene activity.
-
Visualizations
Caption: Workflow for DNA Thermal Shift Assay.
Caption: Inhibition of Transcription Factor Binding by this compound.
Caption: Workflow for Cell-Based Reporter Gene Assay.
References
- 1. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-DNA interactions: A structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental strategies for studying transcription factor–DNA binding specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of HMGB Proteins with the Genome and the Impact on Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-MGB Probes for DNA Structure Analysis
Introduction to S-MGBs as Molecular Probes
Strathclyde Minor Groove Binders (S-MGBs) are synthetic oligopeptides that bind with high affinity and specificity to the minor groove of double-stranded DNA (dsDNA).[1] Inspired by the natural product distamycin, S-MGBs exhibit a preference for AT-rich sequences.[1] Their unique binding mode, which often involves the formation of a dimer within the minor groove, allows them to modulate DNA-protein interactions and interfere with essential cellular processes such as transcription and the action of topoisomerases.[1] These properties make S-MGBs valuable tools for researchers, scientists, and drug development professionals in studying DNA structure and function.
Mechanism of Action
S-MGBs, including MGB-BP-3, are thought to bind to the minor groove of dsDNA as a dimer, meaning two S-MGB molecules occupy a single binding site.[1] This interaction is stabilized by non-covalent forces and leads to the displacement of DNA-binding proteins and the inhibition of enzymes that require access to the DNA minor groove. The binding of S-MGBs can effectively block transcription by preventing the formation of transcription complexes at promoter regions.[1]
Caption: Mechanism of S-MGB action on DNA.
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of a representative S-MGB, MGB-BP-3, with DNA. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Method | Reference |
| Binding Stoichiometry | 2:1 (MGB-BP-3:DNA) | Nano-Electrospray Ionization Mass Spectrometry | [1] |
| DNA Target | dsDNA | Nano-Electrospray Ionization Mass Spectrometry | [1] |
| Sequence Preference | AT-rich regions | Inferred from distamycin template | [1] |
| Topoisomerase Inhibition | Inhibition of gyrase and topoisomerase IV | Type II bacterial topoisomerase inhibition assays | [1] |
Experimental Protocols
Protocol 1: Fluorescence Intercalator Displacement (FID) Assay
This assay is used to determine the DNA binding affinity of S-MGBs by measuring the displacement of a fluorescent intercalator from dsDNA.
Materials:
-
S-MGB compound (e.g., MGB-BP-3)
-
dsDNA (e.g., calf thymus DNA)
-
Fluorescent intercalator (e.g., ethidium bromide)
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of dsDNA and the fluorescent intercalator in the assay buffer.
-
Incubate the solution to allow for stable intercalation and record the baseline fluorescence.
-
Add increasing concentrations of the S-MGB compound to the solution.
-
After each addition, allow the mixture to equilibrate and record the fluorescence intensity.
-
The displacement of the intercalator by the S-MGB will result in a decrease in fluorescence.
-
Plot the change in fluorescence as a function of the S-MGB concentration to determine the binding affinity (e.g., IC50 or Kd).
Caption: Workflow for the FID assay.
Protocol 2: Topoisomerase II Inhibition Assay
This protocol assesses the ability of S-MGBs to interfere with the activity of bacterial type II topoisomerases, such as gyrase and topoisomerase IV.[1]
Materials:
-
S-MGB compound (e.g., MGB-BP-3)
-
Bacterial topoisomerase II (gyrase or topoisomerase IV)
-
Supercoiled plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (for topoisomerase IV decatenation assay)
-
ATP and appropriate reaction buffer
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., SYBR Safe)
Procedure:
-
Set up reaction mixtures containing the topoisomerase, DNA substrate, ATP, and reaction buffer.
-
Add varying concentrations of the S-MGB compound to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reactions by adding a stop buffer (containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands. Inhibition of topoisomerase activity will be observed as a change in the DNA migration pattern compared to the no-drug control. For example, inhibition of gyrase will result in less supercoiled DNA, while inhibition of topoisomerase IV will result in a higher proportion of catenated DNA.
Caption: Workflow for the Topoisomerase II Inhibition Assay.
Applications in Drug Development
S-MGBs represent a promising class of anti-infective agents due to their ability to target bacterial DNA and inhibit essential enzymes.[1] MGB-BP-3, for instance, has shown significant activity against Gram-positive bacteria and has completed Phase IIa clinical trials for the treatment of Clostridioides difficile associated disease.[1] The development of S-MGBs as therapeutics involves a multi-stage process.
Caption: Drug development pipeline for S-MGBs.
References
Troubleshooting & Optimization
S-MGB-234 solubility issues and solutions
Welcome to the technical support center for S-MGB-234. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, minor groove binder (MGB) of DNA. It is part of the Strathclyde Minor Groove Binder (S-MGB) family of compounds. Its primary mechanism of action involves binding to the minor groove of DNA, which can interfere with DNA-centric processes and lead to cellular death in susceptible organisms.[1][2] this compound has shown particular efficacy against the parasites responsible for African Animal Trypanosomiasis (AAT).[3][4]
Q2: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What is happening?
A2: This is a common issue with many S-MGB compounds, which have a tendency to self-associate and aggregate in aqueous environments, leading to poor solubility.[1] When a concentrated stock of this compound in an organic solvent like DMSO is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity can cause the compound to crash out of solution.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For laboratory experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended first step.
Q4: How should I store my this compound, both as a solid and in solution?
A4: Proper storage is crucial to maintain the integrity of this compound.
-
Solid (Powder): Store at -20°C for up to 2 years.
-
In DMSO:
-
For short-term storage, aliquots can be kept at 4°C for up to 2 weeks.
-
For long-term storage, aliquots should be stored at -80°C for up to 6 months.
-
It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitate formation upon dilution in aqueous media.
-
Solution 1: Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental conditions. Before the final dilution, consider making intermediate dilutions of your concentrated stock in DMSO.
-
Solution 2: Modify the Dilution Process: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help to prevent the formation of localized high concentrations of the compound that are prone to precipitation.
-
Solution 3: Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution may help to improve solubility. However, be cautious as prolonged exposure to heat can degrade the compound.
-
Solution 4: Sonication: If a precipitate has already formed, brief sonication in a water bath sonicator can help to break up the particles and re-dissolve the compound.
Issue 2: Difficulty dissolving the this compound powder.
-
Solution 1: Use High-Quality Anhydrous DMSO: Ensure that the DMSO used is of high purity and anhydrous, as water content can significantly reduce the solubility of hydrophobic compounds.
-
Solution 2: Mechanical Agitation: After adding the solvent, vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with brief sonication.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides guidance based on available information for S-MGB compounds and general laboratory practices.
| Solvent/Vehicle System | Concentration | Temperature | Notes |
| DMSO | High (e.g., 10-50 mM) | Room Temperature | Recommended for creating concentrated stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low (µM range) | Room Temperature or 37°C | Prone to precipitation. Final DMSO concentration should be kept low (≤ 0.1%). |
| Ethanol | Information not available | - | May be a suitable alternative to DMSO, but requires empirical testing. |
| Water | Poorly soluble | - | Not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound bis-TFA salt (Molecular Weight: 796.68 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 796.68 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 125.5 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform any necessary intermediate dilutions in DMSO to achieve a more manageable concentration for the final dilution step.
-
Add the appropriate volume of the this compound stock (or intermediate dilution) to the pre-warmed aqueous buffer. It is critical to add the DMSO solution to the buffer, not the other way around.
-
Immediately after adding the this compound, vortex the solution vigorously to ensure rapid and uniform dispersion.
-
Calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level of your experimental system (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing S-MGB-234 Concentration for IC50 Determination
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the determination of the half-maximal inhibitory concentration (IC50) of S-MGB-234. Our goal is to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important?
The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug, in this case, this compound, that is required to inhibit a specific biological or biochemical function by 50%.[1] It is a critical measure of the potency of an inhibitor.[1][2] A lower IC50 value generally indicates a more potent compound.[3] This metric is fundamental in drug discovery for comparing the effectiveness of different compounds and guiding lead optimization.[1]
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistency in IC50 values is a common issue and can stem from several factors:[3][4]
-
Cell-based Issues:
-
Compound-related Issues:
-
Assay Conditions:
-
Data Analysis:
Q3: How should I prepare my this compound stock and working solutions?
Accurate preparation of your compound solutions is critical for reliable results.
-
Stock Solution:
-
Serial Dilutions:
-
Prepare fresh serial dilutions for each experiment from a new stock aliquot.[4]
-
Use a consistent dilution factor (e.g., 1:3 or 1:10) to create a range of concentrations.
-
Ensure thorough mixing after each dilution step.
-
Q4: What concentration range of this compound should I use for my initial IC50 experiment?
For an initial experiment, it is recommended to use a broad range of concentrations to identify the approximate potency of this compound.[3] A common starting point is a logarithmic dilution series spanning several orders of magnitude.
| Concentration Range Strategy | Example Concentrations | Purpose |
| Broad Range Finding | 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM | To determine the approximate range of activity. |
| Narrow Range for Refinement | Based on initial results, select a narrower range with more data points around the estimated IC50. | To accurately determine the IC50 value. |
Q5: How do I choose the right cell seeding density and incubation time?
Optimal cell seeding density and incubation time are crucial for a healthy cell monolayer and a robust assay window.
-
Cell Seeding Density: The ideal density ensures that cells are in the exponential growth phase during the experiment. Over-confluent or under-confluent cells can show altered sensitivity to the compound. A preliminary experiment to determine the optimal seeding density for your specific cell line is recommended.
-
Incubation Time: The incubation period with this compound should be long enough to allow the compound to exert its effect but not so long that cell death occurs in the control wells. A typical incubation time for cell proliferation assays is 48 to 72 hours.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Cell clumping- Edge effects on the plate | - Calibrate pipettes regularly; use reverse pipetting for viscous solutions.[4]- Ensure a single-cell suspension before seeding.[4]- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| IC50 curve does not reach 100% or 0% inhibition | - this compound concentration range is too narrow- Compound solubility issues at high concentrations- Off-target effects | - Broaden the concentration range tested.[3]- Visually inspect high concentration wells for precipitation; consider using a different solvent or lower final concentration.- Investigate potential non-specific effects of the compound. |
| Steep or shallow dose-response curve | - Incorrect serial dilutions- Assay is not at equilibrium | - Double-check dilution calculations and technique.- Optimize incubation time to ensure the biological response has reached a steady state.[3] |
| Inconsistent IC50 values across different days | - Variation in cell passage number- Changes in media or serum lots- Inconsistent incubation times | - Use cells within a narrow passage number range.[4]- Test new lots of media and serum before use in critical experiments.[4]- Precisely control the duration of drug incubation.[4] |
Experimental Protocol: IC50 Determination of this compound using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a series of this compound dilutions in complete medium at 2X the final desired concentration.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.[4]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.[4]
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Carefully remove the medium containing MTT.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Incubate for 15-30 minutes at room temperature with gentle shaking.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.[4]
-
Subtract the absorbance of the no-cell control from all other values.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[4]
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[4] Use a non-linear regression model for curve fitting.[3]
-
Visualizations
Caption: Workflow for IC50 determination of this compound using a cell viability assay.
Caption: Troubleshooting guide for inconsistent this compound IC50 results.
References
Technical Support Center: Troubleshooting S-MGB-234 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while working with S-MGB-234. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. How can we determine if this is an off-target effect?
A1: It is crucial to systematically investigate whether the observed phenotype is a direct result of on-target inhibition or an unintended off-target interaction. A multi-step approach is recommended:
-
Confirm Target Engagement: Utilize a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to its intended target in your experimental system.
-
Use a Structurally Unrelated Inhibitor: If available, treat your cells with a different small molecule inhibitor that targets the same protein but has a distinct chemical scaffold. If this second inhibitor reproduces the phenotype, it strengthens the evidence for an on-target effect.
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Rescue Experiment: If possible, overexpress a resistant mutant of the target protein. If the phenotype is reversed, it is likely an on-target effect.
-
Orthogonal Systems: Use genetic methods like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target. If this genetic perturbation phenocopies the effect of this compound, it supports an on-target mechanism. If the phenotype persists even in the absence of the target, it strongly suggests an off-target effect.[1]
Q2: Our experiments with this compound are showing high levels of cytotoxicity in cell lines that are not expected to be sensitive to the inhibition of the primary target. What could be the cause?
A2: Unanticipated cytotoxicity is a common indicator of off-target effects. S-MGBs, as DNA minor groove binders, have the potential to interfere with various DNA-dependent processes. The observed toxicity could be due to interactions with other proteins or off-target DNA binding events. To investigate this:
-
Determine the IC50 in a panel of cell lines: Compare the cytotoxic IC50 of this compound across various cell lines, including non-cancerous cell lines, to determine its therapeutic window.
-
Broad-Panel Screening: A broad off-target screening panel, such as a kinase panel or a safety pharmacology panel, can help identify unintended molecular targets.
-
Evaluate Compound Stability and Solubility: Ensure that the compound is not precipitating in your culture medium or degrading into a toxic metabolite.[2][3]
Q3: We are seeing variability in our experimental results with this compound. What are some potential sources of this inconsistency?
A3: Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Compound Stability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to aliquot stock solutions.
-
Solubility: S-MGBs can have limited aqueous solubility. Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and that the compound remains in solution.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence the cellular response to a small molecule inhibitor.
Data on S-MGB Analogue Selectivity
While specific off-target data for this compound is not publicly available, the following table summarizes selectivity data for a closely related analogue, S-MGB-241, to provide a reference for the potential selectivity profile of this class of compounds.
| Cell Line/Organism | IC50 (µM) | Notes |
| Acanthamoeba castellanii | 6.6[4] | Target organism |
| HEK293 (Human Embryonic Kidney) | >100[4] | Indicates low cytotoxicity in this human cell line |
| Trypanosoma brucei | Not specified, but active | Shows activity against other protozoan parasites |
| Staphylococcus aureus | Negligible activity[4] | Gram-positive bacteria |
| Escherichia coli | Negligible activity[4] | Gram-negative bacteria |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses whether this compound engages its intended target in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heat Challenge: Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This assay helps identify off-target interactions with a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series.
-
Assay Plate Setup: In a multi-well plate, add the individual recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Signal Detection: Use a suitable method (e.g., radiometric, fluorescence, or luminescence) to measure the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 value for any affected kinases.
Visualizations
Caption: A decision-tree workflow for systematically determining if an observed experimental result is due to an on-target or off-target effect of this compound.
Caption: A simplified diagram illustrating the proposed on-target mechanism of S-MGBs via DNA minor groove binding and potential off-target interactions leading to unintended cellular effects.
References
How to prevent S-MGB-234 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of S-MGB-234 in experimental setups. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the Strathclyde Minor Groove Binder (S-MGB) class of synthetic molecules. These compounds are designed to bind with high affinity to the minor groove of DNA, typically at AT-rich sequences. By occupying the minor groove, this compound can interfere with the binding of DNA-dependent enzymes and transcription factors, thereby disrupting cellular processes. This mechanism is the basis for their investigation as anti-infective and anti-cancer agents.
Q2: What are the primary factors that can lead to the degradation of this compound?
The degradation of this compound can be influenced by several factors, including:
-
Improper Storage: Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can compromise the chemical integrity of the compound.
-
Suboptimal Solvent Conditions: The pH and composition of the solvent can affect the stability and solubility of this compound.
-
Aggregation: Like other minor groove binders, this compound may be prone to aggregation in aqueous solutions, which can be perceived as degradation and will reduce its effective concentration.
-
Contamination: The presence of nucleases or other reactive chemical species in the experimental setup can potentially degrade the compound, although S-MGBs are generally designed to be resistant to biological degradation.
Q3: How should this compound be stored to ensure its stability?
Proper storage is critical for maintaining the activity of this compound. Upon receipt, the lyophilized powder should be stored at -20°C or -80°C and protected from light. Once reconstituted, the solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in assays | 1. Degradation of this compound due to improper storage. 2. Aggregation of the compound in the assay buffer. 3. Incorrect final concentration. | 1. Ensure the compound has been stored correctly (see storage recommendations). Use a fresh aliquot for the experiment. 2. Prepare fresh dilutions from a stock solution. Consider using a small percentage of a solubilizing agent like DMSO or a cyclodextrin in the final assay medium, ensuring it is compatible with your experimental system. 3. Verify the concentration of your stock solution and the dilution calculations. |
| Precipitate formation upon dilution in aqueous buffer | Aggregation of this compound due to its hydrophobic nature. | 1. Prepare the final dilution in a pre-warmed buffer (if temperature compatible with the experiment). 2. Increase the concentration of the organic co-solvent (e.g., DMSO) in the final dilution, if permissible for the assay. 3. Use a carrier solvent or solubilizing agent. |
| Inconsistent results between experiments | 1. Variability in the preparation of this compound solutions. 2. Different storage histories of aliquots. 3. Pipetting errors. | 1. Follow a standardized protocol for preparing and handling this compound solutions. 2. Always use aliquots that have undergone a similar number of freeze-thaw cycles. 3. Calibrate pipettes and use proper pipetting techniques, especially for small volumes. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the compound in sterile, nuclease-free DMSO to a stock concentration of 10 mM. Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Prepare serial dilutions of the stock solution in the desired experimental buffer immediately before use. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Mixing: Gently mix the working solutions by pipetting or brief vortexing. Avoid vigorous shaking, which may introduce air bubbles and promote aggregation.
Visualizations
Mechanism of Action: this compound DNA Binding
Caption: this compound binds to the minor groove of DNA, preventing transcription factor binding.
Experimental Workflow for Preventing Degradation
Caption: Recommended workflow for handling this compound to minimize degradation.
Troubleshooting Logic for Loss of Activity
Caption: A logical flow for troubleshooting loss of this compound activity.
Technical Support Center: S-MGB-234 Cytotoxicity Assay Optimization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assays for the novel DNA minor groove binder, S-MGB-234.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Strathclyde Minor Groove Binder (S-MGB), a class of synthetic molecules designed to bind to the minor groove of DNA. This binding action can interfere with essential cellular processes that involve DNA, such as replication and transcription. By disrupting these processes, this compound can inhibit cell proliferation and induce programmed cell death, or apoptosis, in rapidly dividing cells, making it a compound of interest for cancer research.
Q2: Which cytotoxicity assay is most suitable for this compound?
The optimal assay depends on the specific research question. Two commonly used and suitable assays are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust and widely used method for assessing the cytostatic or cytotoxic effects of a compound.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cell membrane integrity and cytotoxicity.
It is often advisable to use at least two different assays based on different cellular mechanisms to confirm the cytotoxic effects of this compound.
Q3: What are the expected cytotoxic effects of this compound on cancer cells?
As a DNA minor groove binder, this compound is expected to induce cell cycle arrest and apoptosis.[1][2] The potency of this effect, typically measured as the half-maximal inhibitory concentration (IC50), will vary depending on the cell line, drug concentration, and exposure time.[3]
Q4: How should I dissolve and store this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%) and consistent across all wells, including vehicle controls, as DMSO can be cytotoxic at higher concentrations.[4]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability in absorbance or luminescence readings between replicate wells can obscure the true effect of this compound.
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating by gently pipetting or swirling the cell suspension frequently.[5] |
| Pipetting Inaccuracies | Use calibrated pipettes and be consistent with your technique. When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer.[5] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation. Avoid using these wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[6] |
| Incomplete Formazan Solubilization (MTT Assay) | Ensure the purple formazan crystals are fully dissolved by thorough mixing and allowing sufficient incubation time with the solubilization solution.[7] |
Issue 2: Inconsistent IC50 Values Between Experiments
Lack of reproducibility in IC50 values is a common challenge that can hinder the progress of a study.
| Possible Cause | Solution |
| Variable Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.[4] |
| Inconsistent Incubation Times | Standardize all incubation times, including cell seeding to treatment, treatment duration, and assay reagent incubation. |
| Reagent Preparation and Storage | Prepare fresh reagents when possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. |
| Cell Seeding Density | The optimal cell seeding density can significantly impact results. Empirically determine the optimal density for each cell line and assay duration.[4] |
Issue 3: High Background Signal
An elevated background signal can mask the cytotoxic effects of this compound, leading to an underestimation of its potency.
| Possible Cause | Solution |
| Media Components | Phenol red in culture medium can contribute to background absorbance in colorimetric assays. Consider using a phenol red-free medium during the assay incubation step.[4] Serum can also contain LDH, leading to a high background in the LDH assay. Use low-serum or serum-free media if compatible with your cells.[8] |
| Compound Interference | This compound itself might interact with the assay reagents. Run a control plate with this compound in cell-free media to check for any direct effects on the assay reagents. |
| Contamination | Mycoplasma or bacterial contamination can affect cell health and metabolism, leading to erroneous results. Regularly test cell cultures for contamination. |
| Bubbles in Wells | Bubbles can interfere with absorbance readings. Be careful not to introduce bubbles during pipetting. If bubbles are present, they can sometimes be removed with a sterile needle. |
Issue 4: Low or No Signal
A weak or absent signal suggests a problem with the cells or the assay procedure itself.
| Possible Cause | Solution |
| Low Cell Density | The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.[6] |
| MTT Reagent Issues | The MTT reagent is light-sensitive and should be a clear yellow color. Prepare it fresh and protect it from light.[6] |
| Insufficient Incubation Time | The incubation time with the assay reagent may be too short. Optimize the incubation period (typically 1-4 hours for MTT) to allow for sufficient signal generation.[6] |
| Inefficient Cell Lysis (LDH Assay) | Ensure the lysis buffer is working effectively in the maximum LDH release control wells. |
Data Presentation
Table 1: Example of Optimal Cell Seeding Density for a 48-hour this compound Exposure
Note: This is hypothetical data. Optimal densities must be determined empirically for each cell line.
| Cell Line | Seeding Density (cells/well in 96-well plate) |
| A549 (Lung Carcinoma) | 5,000 |
| MCF-7 (Breast Adenocarcinoma) | 8,000 |
| U-87 MG (Glioblastoma) | 7,500 |
Table 2: Example of this compound IC50 Values Across Different Cell Lines (48-hour exposure)
Note: This is hypothetical data. IC50 values must be determined empirically.
| Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| A549 | 2.5 | 3.1 |
| MCF-7 | 5.8 | 6.5 |
| U-87 MG | 4.2 | 4.9 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxicity of this compound in adherent cell lines using a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of LDH from cells with compromised membrane integrity.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Assay Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: To a set of untreated control wells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.
-
Background Control: Wells with culture medium but no cells.
-
-
LDH Assay:
-
At the end of the treatment period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided with the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
-
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound cytotoxicity assays.
References
- 1. Grade-dependent effects on cell cycle progression and apoptosis in response to doxorubicin in human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
Technical Support Center: S-MGB-234 Efficacy in Resistant Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S-MGB-234, a novel synthetic, DNA minor groove binder (S-MGB). This compound demonstrates potent activity against various pathogens, but its efficacy can be compromised by specific bacterial resistance mechanisms.[1][2][3][4] This guide focuses on overcoming challenges related to efflux pumps and target modification in resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Strathclyde Minor Groove Binder (S-MGB) that binds to the AT-rich sequences of bacterial DNA.[1][2][4] This binding can interfere with essential DNA processes, such as the action of type II bacterial topoisomerases (DNA gyrase and topoisomerase IV), leading to bacterial cell death.[2]
Q2: What are the known mechanisms of resistance to this compound?
A2: The two primary mechanisms of resistance observed in bacteria are:
-
Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular DNA target.[5][6][7]
-
Target Modification: Specific point mutations in the gyrA gene, which encodes a subunit of DNA gyrase. These mutations can reduce the binding affinity of this compound to its target.[8][9][10][11][12]
Q3: Is this compound effective against Gram-negative bacteria?
A3: Generally, S-MGBs like MGB-BP-3 show limited activity against Gram-negative bacteria.[2][13] This is often due to the outer membrane acting as a permeability barrier and the presence of efficient efflux pumps that prevent the drug from accumulating intracellularly.[2][13]
Q4: Can efflux pump inhibitors (EPIs) restore this compound activity?
A4: Yes, using this compound in combination with an efflux pump inhibitor (EPI) can restore its activity against resistant strains that rely on efflux mechanisms.[5][14] EPIs block the efflux pumps, leading to an increased intracellular concentration of this compound.[7][14] A common broad-spectrum EPI used in research is Phenylalanine-Arginine Beta-Naphthylamide (PAβN).[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.
Q: My MIC assays are showing that this compound is less effective against my bacterial strain than anticipated. What could be the cause?
A: Higher than expected MIC values typically indicate resistance. The two most probable causes are the presence of active efflux pumps or mutations in the drug's target site, DNA gyrase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high MIC values.
Issue 2: Inconsistent results in repeat MIC or bactericidal assays.
Q: I am observing significant variability in my results when I repeat experiments. What are the potential sources of this inconsistency?
A: Inconsistent results can stem from several factors related to experimental setup and execution.
Potential Causes and Solutions:
-
Inoculum Preparation: The density of the bacterial culture is critical. Ensure you are using a standardized inoculum for every experiment, typically adjusted to a 0.5 McFarland standard.[15]
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that you prepare fresh dilutions for each experiment.
-
Assay Conditions: Factors like incubation time, temperature, and the specific growth medium can influence results.[16] Maintain consistent conditions across all experiments as outlined in standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).
Issue 3: this compound is effective in broth dilution assays but not in a biofilm model.
Q: Why is this compound showing efficacy against planktonic bacteria but failing to eradicate biofilms?
A: Biofilms present a significant barrier to many antimicrobial agents. Efflux pumps are often involved in biofilm formation and maintenance.[6] The extracellular matrix of the biofilm can also prevent the drug from penetrating and reaching the cells within. You may need to investigate this compound in combination with biofilm-disrupting agents or EPIs, as efflux pumps are crucial for biofilm stress responses.[6]
Data Presentation
Table 1: Comparative MIC Values of this compound
This table shows hypothetical MIC values of this compound against a susceptible (wild-type) strain and a resistant strain of Staphylococcus aureus, with and without an Efflux Pump Inhibitor (EPI).
| Bacterial Strain | This compound MIC (µg/mL) | This compound + EPI (PAβN) MIC (µg/mL) | Fold Change in MIC with EPI |
| S. aureus (ATCC 29213 - Susceptible) | 2 | 2 | 1 |
| S. aureus (Resistant Isolate 1) | 32 | 4 | 8 |
| E. coli (ATCC 25922 - Susceptible) | >64 | 32 | >2 |
| E. coli (Resistant Isolate 2) | >128 | 64 | >2 |
Data is hypothetical and for illustrative purposes.
Table 2: Common gyrA Mutations Associated with Reduced Susceptibility
This table lists common mutations in the gyrA gene known to confer resistance to DNA gyrase inhibitors.[9][10][11][12]
| Gene | Common Amino Acid Substitution | Codon Position |
| gyrA | Ser → Leu | 83 |
| gyrA | Asp → Asn | 87 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.[15][17][18][19][20]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Prepare Inoculum: Suspend isolated bacterial colonies in sterile saline to match the 0.5 McFarland standard.[15] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]
-
Prepare Drug Dilutions: Perform a two-fold serial dilution of this compound in CAMHB across the 96-well plate.[17]
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth, no drug) and a negative control (broth only).[17]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[15]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]
Protocol 2: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This assay qualitatively assesses efflux pump activity by measuring the accumulation of a fluorescent substrate, ethidium bromide (EtBr).[21][22][23]
Materials:
-
Fluorometric microplate reader
-
Black, clear-bottom 96-well plates
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr) solution
-
Efflux Pump Inhibitor (e.g., PAβN or CCCP)
Procedure:
-
Grow bacteria to mid-log phase, then centrifuge, wash, and resuspend the cells in PBS.
-
Adjust the optical density of the cell suspension.
-
Dispense the cell suspension into the wells of the 96-well plate.
-
Add the EPI to the test wells and an equivalent volume of PBS to the control wells.
-
Add EtBr to all wells at a final concentration that allows for a measurable fluorescence signal.
-
Measure fluorescence over time at an appropriate excitation/emission wavelength (e.g., 530 nm/600 nm for EtBr).
-
Interpretation: A lower fluorescence signal in the absence of the EPI indicates active efflux of EtBr. An increase in fluorescence in the presence of the EPI confirms that efflux pump activity is being inhibited.
Protocol 3: gyrA Gene Sequencing for Mutation Analysis
This protocol outlines the steps to identify mutations in the quinolone-resistance determining region (QRDR) of the gyrA gene.[24][25][26][27]
Materials:
-
Bacterial DNA extraction kit
-
Primers flanking the gyrA QRDR
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from the resistant bacterial strain.
-
PCR Amplification: Amplify the QRDR of the gyrA gene using specific primers.[27]
-
Verification: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the correct size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the obtained sequence with the wild-type gyrA sequence from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.[27]
Visualizations
This compound Mechanism and Resistance Pathways
Caption: Mechanism of this compound action and resistance.
Logical Flow for Combination Therapy Decisions
References
- 1. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sulsa.ac.uk [sulsa.ac.uk]
- 4. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 8. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrA Mutations Associated with Fluoroquinolone Resistance in Eight Species of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. brieflands.com [brieflands.com]
- 13. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. protocols.io [protocols.io]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. journals.asm.org [journals.asm.org]
- 22. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 23. fda.gov [fda.gov]
- 24. Detection of gyrA mutations associated with ciprofloxacin resistance in Neisseria gonorrhoeae by rapid and reliable pre-programmed short DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. academic.oup.com [academic.oup.com]
- 27. Study of Mutations in the DNA gyrase gyrA Gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-MGB-234 In Vivo Experiments
Notice: Information regarding the specific molecule "S-MGB-234" is not publicly available at this time. The following technical support guide is based on general principles for in vivo delivery of investigational compounds and may not be specific to this compound. Researchers should consult their internal documentation and formulation experts for guidance specific to this molecule.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel compounds in in vivo experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common routes of administration for in vivo studies? | Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO). The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the disease model. |
| How can I improve the solubility of my compound for in vivo delivery? | Strategies to improve solubility include using co-solvents (e.g., DMSO, ethanol), cyclodextrins, or formulating the compound as a lipid-based nanoparticle or emulsion. It is crucial to assess the tolerability of any vehicle in the animal model. |
| What are key pharmacokinetic parameters to measure in vivo? | Key parameters include maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2). These parameters help in understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1] |
| How do I monitor for potential toxicity of the delivery vehicle? | Monitor animals for signs of distress, such as weight loss, changes in behavior, or injection site reactions. It is also advisable to include a vehicle-only control group in your study to differentiate between compound-related and vehicle-related effects. |
Troubleshooting Guides
Issue 1: Poor Bioavailability After Oral Administration
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Reformulate the compound using solubility-enhancing excipients or consider a different delivery system (e.g., lipid nanoparticles). |
| High first-pass metabolism | Co-administer with a metabolic inhibitor (if ethically permissible and relevant to the study) or consider an alternative route of administration that avoids the liver, such as subcutaneous or intravenous injection. |
| Efflux by transporters (e.g., P-glycoprotein) | Investigate if the compound is a substrate for common efflux transporters. If so, co-administration with a known inhibitor may be explored. |
Issue 2: Injection Site Reactions Following Subcutaneous Administration
| Potential Cause | Troubleshooting Step |
| Formulation pH or osmolality is not physiological | Adjust the pH of the formulation to be within a physiological range (typically 7.2-7.4) and ensure it is iso-osmotic. |
| Compound precipitation at the injection site | Improve the solubility and stability of the compound in the formulation. Consider using a different vehicle or reducing the concentration. |
| Irritating properties of the compound or vehicle | Dilute the formulation if possible, or explore alternative, less irritating vehicles. Rotate injection sites. |
Issue 3: Rapid Clearance After Intravenous Injection
| Potential Cause | Troubleshooting Step |
| Rapid metabolism | Investigate the metabolic stability of the compound in vitro. If metabolism is high, chemical modification of the compound may be necessary. |
| Renal clearance | If the compound is small and water-soluble, it may be rapidly cleared by the kidneys. Strategies to increase size, such as pegylation, could be considered. |
| Uptake by the reticuloendothelial system (RES) | For nanoparticle formulations, surface modification with polyethylene glycol (PEG) can help reduce RES uptake and prolong circulation time. |
Experimental Protocols & Workflows
General Workflow for In Vivo Delivery Method Selection
The following diagram outlines a general workflow for selecting an appropriate in vivo delivery method for a novel compound.
Caption: A generalized workflow for selecting an in vivo delivery method.
Signaling Pathway Visualization (Hypothetical)
Assuming this compound is an inhibitor of a hypothetical signaling pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Overcoming poor cell permeability of S-MGB-234
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Strathclyde Minor Groove Binders (S-MGBs), with a focus on overcoming challenges related to poor cell permeability, a potential issue for compounds like S-MGB-234.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with S-MGB compounds.
Issue 1: Low or No Apparent Cellular Activity of this compound
If you observe minimal or no biological effect of this compound in your cell-based assays, it could be due to poor cell permeability.
| Potential Cause | Troubleshooting Steps |
| Poor passive diffusion across the cell membrane. | 1. Optimize Compound Concentration and Incubation Time: Increase the concentration of this compound and/or extend the incubation time to see if a response can be elicited. 2. Co-administration with a Permeabilizing Agent: Use a low concentration of a reversible permeabilizing agent like Saponin or Digitonin to transiently increase membrane permeability.[1][2][3] It is crucial to optimize the concentration and exposure time to ensure cell viability. 3. Formulation with a Delivery Vehicle: Encapsulate this compound in non-ionic surfactant vesicles (NIVs) or other nanocarriers to potentially enhance cellular uptake.[4][5] |
| Active efflux by cellular transporters (e.g., P-glycoprotein). | 1. Co-administer with an Efflux Pump Inhibitor: Use a known inhibitor of common efflux pumps (e.g., verapamil for P-gp) to determine if efflux is preventing intracellular accumulation. 2. Use Cell Lines with Low Efflux Pump Expression: Compare the activity of this compound in your target cell line with a cell line known to have low or no expression of relevant efflux transporters. |
| Compound instability in culture medium. | 1. Assess Compound Stability: Use techniques like HPLC to determine the stability of this compound in your cell culture medium over the course of your experiment. 2. Reduce Incubation Time or Replenish Compound: If the compound is unstable, consider shorter incubation times or replenishing the medium with fresh this compound during the experiment. |
| High protein binding in serum-containing medium. | 1. Reduce Serum Concentration: Perform initial experiments in low-serum or serum-free medium to assess the impact of protein binding. 2. Quantify Free Compound Concentration: If possible, measure the concentration of free this compound in your culture medium to understand the effective concentration available to the cells. |
Issue 2: Inconsistent Results Between Different Cell Types
Variability in the efficacy of this compound across different cell lines can often be attributed to differences in their membrane characteristics and transporter expression.
| Potential Cause | Troubleshooting Steps |
| Differential expression of efflux pumps. | 1. Profile Efflux Pump Expression: Use techniques like qPCR or Western blotting to compare the expression levels of major efflux pumps (e.g., P-gp, MRP1, BCRP) in the different cell lines. 2. Correlate Expression with Activity: Determine if there is a correlation between higher efflux pump expression and lower this compound activity. |
| Differences in membrane lipid composition. | 1. Literature Review: Research the known membrane lipid compositions of the cell lines you are using. Differences in cholesterol or specific phospholipid content can affect passive diffusion. 2. Membrane Fluidity Assays: If critical, you can perform assays to measure and compare the membrane fluidity of the different cell lines. |
| Variations in cellular metabolism of the compound. | 1. Metabolite Analysis: Use techniques like LC-MS to identify any potential metabolites of this compound in the different cell lines. 2. Inhibit Metabolic Enzymes: If a specific metabolic pathway is suspected, use relevant inhibitors to see if the activity of this compound is altered. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for S-MGB compounds?
S-MGBs are synthetic molecules designed to bind to the minor groove of DNA, particularly at AT-rich sequences.[6][7] This binding can interfere with DNA-protein interactions, thereby disrupting essential cellular processes like transcription and replication.[7] Some S-MGBs have also been shown to interfere with the activity of topoisomerases.[7][8]
Q2: Why might this compound exhibit poor cell permeability?
Poor cell permeability of small molecules can be influenced by several factors as described by frameworks like Lipinski's Rule of 5. These include:
-
High molecular weight.
-
A large number of hydrogen bond donors and acceptors. [9]
-
High polarity. [10]
-
Low lipophilicity (LogP).
Additionally, the specific three-dimensional shape and charge distribution of a molecule can impact its ability to passively diffuse across the lipid bilayer of the cell membrane.[9]
Q3: What are some chemical strategies to improve the cell permeability of S-MGBs?
Several medicinal chemistry approaches can be employed to enhance the cell permeability of a lead compound like this compound:
-
Prodrug Approach: Modifying the molecule with a chemical group that masks polar functionalities, rendering it more lipophilic.[11][12] This "promoieity" is designed to be cleaved off by intracellular enzymes, releasing the active compound.
-
Lipid Conjugation: Attaching lipid moieties, such as fatty acids or cholesterol, can increase the compound's affinity for the cell membrane and facilitate its entry.[13]
-
Introduction of Intramolecular Hydrogen Bonds: In some cases, designing the molecule to form internal hydrogen bonds can reduce its effective polarity in the nonpolar environment of the cell membrane, thereby improving permeability.[9]
Q4: Are there any recommended in vitro models to assess the cell permeability of this compound?
Yes, several well-established in vitro models can be used to quantify cell permeability:
| Assay | Description |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | A non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a measure of passive permeability. |
| Caco-2 Permeability Assay | Uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate into a polarized epithelial cell layer with tight junctions. This assay can assess both passive diffusion and active transport.[14] |
| MDCK (Madin-Darby Canine Kidney) Cell Assay | Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells. MDCK cells are often transfected to overexpress specific transporters (e.g., P-gp) to study efflux.[15] |
Q5: How can I confirm that this compound is reaching its intracellular target (DNA)?
Confirming target engagement is crucial. Here are a few approaches:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins (or in this case, DNA) in the presence of a ligand. If this compound binds to DNA, it may alter its melting temperature, which can be detected.
-
Fluorescently Labeled this compound: If a fluorescent analog of this compound can be synthesized without compromising its activity, confocal microscopy can be used to visualize its subcellular localization.
-
Downstream Pathway Analysis: Since S-MGBs are known to interfere with DNA-centric processes, you can measure the effects on downstream pathways.[7] For example, you could use qPCR to assess changes in the transcription of specific genes or perform a cell cycle analysis to look for disruptions.
Experimental Protocols
Protocol 1: Reversible Cell Permeabilization with Saponin
This protocol describes a method for transiently permeabilizing live cells to facilitate the entry of this compound.
Materials:
-
This compound stock solution
-
Saponin stock solution (e.g., 1 mg/mL in PBS)
-
Physiological buffer (e.g., PBS or HBSS)
-
Deionized (DI) water
-
Cell culture medium
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Your target cells plated in a suitable format (e.g., 96-well plate)
Procedure:
-
Prepare Hypotonic Buffer: Prepare a hypotonic buffer by mixing your physiological buffer with DI water. A 3:2 ratio of physiological buffer to DI water is a good starting point.[1]
-
Prepare Saponin Working Solution: Dilute the Saponin stock solution in the hypotonic buffer to the desired final concentration. A starting concentration of 50 µg/mL is recommended.[1][2] It is critical to optimize this concentration for your specific cell type to ensure cell viability.
-
Cell Treatment: a. Aspirate the culture medium from your cells. b. Gently wash the cells once with the physiological buffer. c. Add the Saponin working solution containing the desired concentration of this compound to the cells. d. Incubate for a short period, for example, 5 minutes at 4°C.[1][16] The low temperature helps to minimize active cellular processes like endocytosis.
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Wash and Recover: a. Aspirate the Saponin/S-MGB-234 solution. b. Gently wash the cells three times with ice-cold physiological buffer to remove the Saponin and extracellular compound. c. Add fresh, pre-warmed cell culture medium and return the cells to the incubator for the desired experimental duration.
-
Assess Cell Viability: It is essential to run parallel controls to assess the impact of the Saponin treatment on cell viability using an appropriate assay (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo).
Visualizations
Caption: Workflow for enhancing this compound uptake using reversible permeabilization.
Caption: A logical workflow for troubleshooting poor cellular activity of this compound.
Caption: Proposed mechanism of action for this compound, highlighting the permeability barrier.
References
- 1. A new technique for reversible permeabilization of live cells for intracellular delivery of quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. engineering.louisville.edu [engineering.louisville.edu]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of minor groove binders (MGBs) as novel anti-mycobacterial agents and the effect of using non-ionic surfactant vesicles as a delivery system to improve their efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasally administered S-MGB-364 displays antitubercular activity and modulates the host immune response to Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Classifying Effluxable Versus Non-Effluxable Compounds Using a Permeability Threshold Based on Fundamental Energy Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Technique for Reversible Permeabilization of Live Cells for Intracellular Delivery of Quantum Dots - Tech Briefs [techbriefs.com]
S-MGB-234 stability testing in different buffer conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability testing of S-MGB-234 in various buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting buffer conditions for this compound stability studies?
A1: For initial screening, we recommend testing this compound in a range of buffers between pH 5.0 and 7.5. Commonly used buffers for monoclonal antibodies and other therapeutic proteins, such as citrate, histidine, and phosphate, are good starting points. A preliminary screen might involve 20 mM citrate at pH 5.0 and 6.0, and 20 mM histidine at pH 6.0 and 7.0.
Q2: My this compound is showing significant aggregation in a phosphate buffer system. What could be the cause?
A2: Phosphate buffers can sometimes induce aggregation of therapeutic proteins, particularly at neutral pH and when subjected to freeze-thaw cycles. The specific ionic species present (monobasic vs. dibasic phosphate) can influence protein stability. We recommend comparing the stability in phosphate buffer to an alternative like histidine or citrate buffer under the same pH and temperature conditions. Additionally, consider including excipients such as polysorbate 80 (0.02% w/v) to mitigate aggregation.
Q3: I am observing a loss of this compound recovery after incubation at 40°C. What are the potential reasons?
A3: A loss in recovery, often detected by methods like size-exclusion chromatography (SEC-HPLC), can be due to several factors. The primary causes are often precipitation (visible or sub-visible particles) or adsorption to the container surface. Ensure you are using low-protein-binding tubes. If precipitation is suspected, visual inspection and light scattering techniques can be used for confirmation. The loss could also be due to the formation of high-molecular-weight aggregates that are filtered out or do not elute from the column.
Troubleshooting Guides
Issue: Unexpected High Molecular Weight (HMW) Species Formation
-
Problem: A significant increase in HMW species (dimers, multimers) is observed by SEC-HPLC after short-term incubation.
-
Possible Causes & Solutions:
-
Buffer pH: The selected pH may be too close to the isoelectric point (pI) of this compound, leading to reduced electrostatic repulsion.
-
Action: Test a range of buffer pH values further away from the theoretical pI.
-
-
Ionic Strength: The ionic strength of the buffer might be insufficient to maintain protein solubility.
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Action: Evaluate the effect of adding a salt, such as 150 mM NaCl, to your buffer formulation.
-
-
Oxidation: If the aggregation is non-covalent, it might be preceded by chemical degradation like oxidation of methionine or cysteine residues.
-
Action: Consider adding an antioxidant like methionine (10-20 mM) to the formulation. Ensure your buffer is de-gassed.
-
-
Issue: Sample Precipitation Upon Freeze-Thaw Cycles
-
Problem: The this compound solution appears cloudy or contains visible particles after one or more freeze-thaw cycles.
-
Possible Causes & Solutions:
-
Cryoconcentration: As the sample freezes, water crystallizes, leading to a high concentration of this compound and buffer components in the unfrozen portion, which can cause aggregation and precipitation.
-
Action: Incorporate a cryoprotectant, such as sucrose (5-10% w/v) or trehalose, into the formulation.
-
-
pH Shift during Freezing: Some buffer systems, particularly phosphate buffers, can experience significant pH shifts upon freezing, leading to protein instability.
-
Action: Switch to a buffer with a lower heat of ionization, such as histidine or citrate, which exhibit more stable pH during freezing.
-
-
Data Presentation
Table 1: Stability of this compound (10 mg/mL) after 4 Weeks at 25°C in Different Buffer Conditions
| Buffer System (20 mM) | pH | % Monomer Purity (SEC-HPLC) | % HMW Species (SEC-HPLC) | % Recovery | Visual Appearance |
| Citrate | 5.0 | 99.1 | 0.9 | 99.5 | Clear, colorless |
| Citrate | 6.0 | 98.5 | 1.5 | 99.2 | Clear, colorless |
| Histidine | 6.0 | 99.3 | 0.7 | 99.8 | Clear, colorless |
| Histidine | 7.0 | 97.8 | 2.2 | 98.1 | Clear, colorless |
| Phosphate | 7.2 | 95.2 | 4.8 | 96.0 | Slight opalescence |
Experimental Protocols
Protocol 1: Buffer Preparation and Exchange for this compound
-
Buffer Preparation:
-
Prepare 20 mM solutions of citrate, histidine, and phosphate buffers at the desired pH values (e.g., 5.0, 6.0, 7.0, 7.2).
-
Filter all buffers through a 0.22 µm sterile filter.
-
-
Buffer Exchange:
-
Use a desalting column or a centrifugal ultrafiltration device (e.g., Amicon Ultra, 30 kDa MWCO) to exchange this compound into the target buffers.
-
Concentrate the protein to approximately 12-15 mg/mL.
-
Dilute the concentrated protein with the target buffer to a final concentration of 10 mg/mL.
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Repeat the concentration and dilution steps two more times to ensure complete buffer exchange.
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Measure the final protein concentration using A280 nm absorbance.
-
Protocol 2: SEC-HPLC for Aggregation Analysis
-
System: An HPLC system equipped with a UV detector.
-
Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm).
-
Mobile Phase: A representative buffer, such as 20 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the this compound sample (at 10 mg/mL).
-
Run the analysis for approximately 30 minutes.
-
Integrate the peak areas for the monomer and high molecular weight (HMW) species.
-
Calculate the percentage of monomer purity and HMW species.
-
Visualizations
Caption: Workflow for this compound buffer stability screening.
Minimizing S-MGB-234 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing precipitation of S-MGB-234 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems related to this compound precipitation and offers step-by-step solutions.
Issue: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
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Question: I observed immediate precipitation when I diluted my concentrated this compound stock in DMSO into my aqueous experimental buffer. What is happening and how can I prevent this?
-
Answer: This is a common issue for organic small molecules with limited aqueous solubility.[1] Rapidly changing the solvent environment from a highly organic solvent like DMSO to an aqueous buffer can cause the compound to crash out of solution.
To prevent this, consider the following strategies:
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Slower Dilution Rate: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This gradual introduction can help the molecules disperse before they aggregate.[2]
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Intermediate Dilution: Perform a serial dilution of your DMSO stock in DMSO first to lower the concentration before adding it to the aqueous buffer.[1]
-
Optimize Final DMSO Concentration: While aiming for the lowest possible final DMSO concentration to avoid effects on your experiment (typically <0.5% in cell-based assays), a slightly higher concentration might be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Issue: Solution becomes cloudy or shows precipitate over time.
-
Question: My this compound solution was initially clear, but after some time at room temperature or in the incubator, it became cloudy. Why did this happen?
-
Answer: This delayed precipitation can be due to several factors:
-
Supersaturation: The initial clear solution might have been a supersaturated state, which is inherently unstable and can lead to precipitation over time.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[3]
-
Interactions with Buffer Components: this compound might interact with salts or other components in your buffer, leading to the formation of insoluble complexes.
Best Practices for Solution Stability:
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions of this compound immediately before each experiment.[1]
-
Avoid Long-Term Storage of Aqueous Solutions: Do not store diluted aqueous solutions of this compound. Stock solutions in anhydrous DMSO are more stable when stored at -20°C or -80°C in single-use aliquots to prevent repeated freeze-thaw cycles.[1]
-
Issue: Inconsistent experimental results.
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to precipitation?
-
Answer: Yes, undetected microprecipitation can lead to significant variability in experimental outcomes. The actual concentration of the compound in solution may be lower and more variable than intended.
To ensure consistency:
-
Visual Inspection: Always visually inspect your solutions for any signs of cloudiness or particulate matter before use.[1]
-
Analytical Techniques: For sensitive applications, consider using techniques like dynamic light scattering (DLS) to detect the presence of aggregates or nanoparticles that are not visible to the naked eye.[1] Other methods to monitor precipitation in real-time include turbidity measurements and Raman spectroscopy.[4][5]
-
Inclusion of Surfactants: In some cases, adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to the assay buffer can help maintain the solubility of hydrophobic compounds.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
Q2: How should I store my this compound stock solution?
A2: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1]
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of small molecules like this compound, including:
-
pH: The ionization state of the molecule can significantly impact its solubility.[3][6]
-
Temperature: Solubility often increases with temperature, but this is compound-specific.[3][6]
-
Polarity of the Solvent: The principle of "like dissolves like" applies; the polarity of the solvent system is critical.[3]
-
Particle Size: In its solid form, smaller particle sizes generally lead to higher solubility.[3][7]
-
Crystal Structure: Amorphous forms of a compound are typically more soluble than their crystalline counterparts.[6][8]
Q4: Can I use sonication to redissolve precipitated this compound?
A4: Sonication in a water bath can be a useful technique to help redissolve small amounts of precipitate in your stock solution before making further dilutions.[2] However, if significant precipitation occurs in your aqueous working solution, it is better to prepare a fresh solution.
Data Presentation
Table 1: General Strategies to Minimize Precipitation of this compound
| Strategy | Description | Key Considerations |
| Solvent Selection | Use anhydrous DMSO for stock solutions. | Ensure DMSO is of high purity and stored properly to avoid moisture absorption. |
| Dilution Technique | Add DMSO stock to aqueous buffer slowly and with vigorous mixing. | Rapid dilution can cause the compound to precipitate out of solution. |
| Use of Co-solvents | Incorporate co-solvents like PEG300 in the final formulation. | The final concentration of co-solvents must be compatible with the experimental system. |
| Addition of Surfactants | Include non-ionic surfactants like Tween-80 or Triton X-100. | Surfactant concentration should be kept low (e.g., <0.1%) to avoid interfering with the experiment. |
| pH Adjustment | Adjust the pH of the aqueous buffer to a range where this compound is most soluble. | The optimal pH will depend on the pKa of this compound and must be compatible with the assay. |
| Temperature Control | Prepare and use solutions at a consistent temperature. | Solubility is often temperature-dependent. |
| Fresh Preparation | Prepare aqueous working solutions immediately before use. | Aqueous solutions of hydrophobic compounds are often not stable over time. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Warm the sterile aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture experiments).
-
Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the appropriate volume of the this compound DMSO stock solution dropwise to the center of the vortex.
-
Continue vortexing for another 10-20 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Protocol 3: Formulation with Co-solvents to Enhance Solubility
This protocol provides a general method for creating a formulation that may enhance the aqueous solubility of this compound. The specific ratios may need to be optimized.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
-
Sterile tubes
Procedure:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a concentrated this compound stock in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of saline solution to bring the final volume to 1 mL. Mix well.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound will be one-tenth of the starting DMSO stock concentration.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical technologies for real-time drug dissolution and precipitation testing on a small scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
S-MGB-234 vs. Distamycin: A Comparative Guide to DNA Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Overview of the Compounds
S-MGB-234 belongs to the Strathclyde Minor Groove Binder (S-MGB) class of synthetic molecules.[1] These compounds are designed based on the chemical scaffold of natural products like distamycin and are being investigated for various therapeutic applications, including as anti-infective and anti-cancer agents.[2][3] Like their natural counterparts, S-MGBs are designed to target and bind to the minor groove of DNA, which can interfere with essential cellular processes such as transcription.[4][5]
Distamycin A is a well-studied natural product that binds to the minor groove of B-form DNA, showing a strong preference for AT-rich sequences.[6][7] Its ability to interfere with DNA-protein interactions has made it a valuable tool in molecular biology and a lead compound in the development of new therapeutics.[8][9] Distamycin can bind to DNA in both a 1:1 and a 2:1 (dimer) stoichiometry, with the latter often exhibiting significantly higher affinity.[6][10]
Quantitative Data on DNA Binding Affinity
A direct comparison of the DNA binding affinity of this compound and distamycin is challenging due to the lack of publicly available quantitative data for this compound. However, we can infer some of its properties from related compounds and its observed biological effects.
| Compound | Method | DNA Target | Binding Constant (Kd) | Thermal Denaturation (ΔTm) | Stoichiometry |
| This compound | - | - | Data not available | Data not available | - |
| S-MGB-241 | DNA Thermal Shift Assay | dsDNA | Data not available | 1 ± 0.1°C | Dimer |
| MGB-BP-3 | DNA Thermal Shift Assay | dsDNA | Data not available | >15°C | Dimer |
| Distamycin A | Surface Plasmon Resonance | Lesion-containing duplexes | ~1 µM (10⁻⁶ M) | Data not available | 1:1 |
| Distamycin A | Various | AT-rich sequences | Nanomolar to Micromolar range | Data not available | 1:1 and 2:1 |
Note: The binding affinity of minor groove binders is highly dependent on the specific DNA sequence and the experimental conditions. The data presented here is for comparative purposes.
While specific binding constants for this compound are unavailable, studies on the related compound S-MGB-241 show a modest increase in the melting temperature (ΔTm) of DNA by 1 ± 0.1°C, suggesting relatively weak binding. In contrast, another S-MGB, MGB-BP-3, exhibits a much larger ΔTm of over 15°C, indicating significantly stronger DNA interaction.[4] For distamycin, reported dissociation constants (Kd) are typically in the micromolar to nanomolar range, confirming a high affinity for its target DNA sequences.[8]
Experimental Methodologies
The data presented in this guide is derived from various experimental techniques designed to measure the interaction between small molecules and DNA.
DNA Thermal Shift Assay (for S-MGBs)
This method, also known as a melt curve assay, is used to assess the thermal stability of DNA in the presence of a ligand.
Protocol:
-
A solution of double-stranded DNA (dsDNA) is prepared in a suitable buffer.
-
A fluorescent dye that preferentially binds to dsDNA is added to the solution.
-
The S-MGB compound is introduced to the DNA solution.
-
The sample is gradually heated, and the fluorescence is monitored.
-
As the DNA denatures (melts) into single strands, the fluorescent dye is released, causing a decrease in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is determined.
-
An increase in the Tm (ΔTm) in the presence of the S-MGB indicates that the compound binds to and stabilizes the DNA duplex.
Surface Plasmon Resonance (SPR) (for Distamycin)
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.
Protocol:
-
A DNA duplex, often biotinylated, is immobilized on a sensor chip surface coated with streptavidin.
-
A solution containing distamycin is flowed over the sensor surface.
-
The binding of distamycin to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
The association and dissociation rates of the binding event are measured.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation and association rate constants (kd/ka), providing a quantitative measure of binding affinity.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a DNA footprinting assay, a common technique to determine the specific binding site of a ligand on a DNA sequence.
Caption: Workflow of a DNA footprinting experiment.
Signaling Pathways and Logical Relationships
The interaction of minor groove binders with DNA does not typically involve a classical signaling pathway. Instead, their mechanism of action is a direct consequence of their physical binding to the DNA minor groove. This binding can lead to several downstream effects.
Caption: Mechanism of action for minor groove binders.
Conclusion
Both this compound and distamycin function by binding to the minor groove of DNA, a mechanism that can disrupt fundamental cellular processes. Distamycin is a well-characterized molecule with a high binding affinity for AT-rich DNA sequences. While direct quantitative data for this compound's DNA binding affinity remains elusive, evidence from related S-MGB compounds suggests a range of binding strengths is achievable within this class of synthetic molecules. The biological activity of this compound against trypanosomes indicates that it effectively engages with DNA or DNA-associated processes within these organisms.[1] Further biophysical studies are required to provide a direct and quantitative comparison of the DNA binding affinities of this compound and distamycin.
References
- 1. researchgate.net [researchgate.net]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. New Solid Phase Synthesis of Distamycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding affinity and mode of distamycin A with A/T stretches in double-stranded DNA: importance of the terminal A/T residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of distamycin A binding to damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-binding characteristics of a synthetic analogue of distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the kinetics of distamycin binding to its target sites on duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Minor Groove Binders: S-MGB-234 and Other Key Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-infective drug discovery, minor groove binders (MGBs) represent a promising class of DNA-interactive agents. Their ability to bind to the minor groove of DNA can disrupt essential cellular processes in pathogenic organisms, leading to cell death. This guide provides a detailed comparison of S-MGB-234, a member of the Strathclyde Minor Groove Binder (S-MGB) family, with other notable minor groove binders, including the natural product distamycin and the clinical-stage compound MGB-BP-3.
Performance Comparison
The following table summarizes the available quantitative data for this compound, distamycin, and MGB-BP-3, focusing on their anti-trypanosomal activity, cytotoxicity, and DNA binding affinity.
| Parameter | This compound | Distamycin | MGB-BP-3 |
| In Vitro Anti-Trypanosomal Activity (EC50) | 0.019 µM (T. congolense)0.004 µM (T. vivax) | < 0.02 µM (T. brucei analogues)[1] | ~50 µM (A. castellanii)[2] |
| In Vitro Cytotoxicity (EC50/IC50) | 20.39 µM (L6 cells)[3] | Not available for L6 cells | > 100 µM (HEK293 cells)[2] |
| DNA Binding Affinity | Not available | K_d_ ~1 µM (damaged DNA)[4] | Strong binding, ΔT_m_ not specified[5][6] |
| In Vivo Efficacy | Curative at 2 x 50 mg/kg i.p. in a mouse model of T. congolense infection[7][8] | Not available for AAT | Not available for AAT |
Mechanism of Action: Targeting the DNA Minor Groove
Minor groove binders, as their name suggests, interact with the minor groove of the DNA double helix. This binding is often sequence-specific, with a preference for AT-rich regions. By occupying the minor groove, these molecules can interfere with the binding of DNA-processing proteins, such as transcription factors and enzymes involved in replication and repair. This disruption of essential DNA-centric processes ultimately leads to parasite or bacterial cell death. S-MGBs, including this compound and MGB-BP-3, are synthetic molecules designed based on the structure of the natural product distamycin to optimize their DNA binding and anti-infective properties.[5]
Figure 1. Simplified signaling pathway of Minor Groove Binder action.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented in this guide.
In Vitro Cytotoxicity Assay (AlamarBlue Assay)
This assay quantitatively measures the cytotoxicity of a compound against a mammalian cell line (e.g., L6 rat skeletal myoblasts).
Methodology:
-
Cell Seeding: L6 cells are seeded into 96-well microtiter plates at a density of 2,000 cells/well in 100 µL of RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine. The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: The test compound is serially diluted and added to the wells. A positive control (e.g., podophyllotoxin) and a negative control (medium only) are included.
-
Incubation: The plates are incubated for 72 hours under the same conditions.
-
AlamarBlue Addition: 10 µL of AlamarBlue reagent is added to each well, and the plates are incubated for another 2-4 hours.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The EC50 value, the concentration at which 50% of cell viability is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve.
DNA Thermal Shift Assay (ΔT_m_)
This assay determines the extent to which a compound stabilizes DNA by measuring the change in the melting temperature (T_m_) of double-stranded DNA upon ligand binding.
Figure 2. Workflow for a DNA Thermal Shift Assay.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a double-stranded DNA oligonucleotide, the minor groove binder, and a fluorescent dye (e.g., SYBR Green) that preferentially binds to double-stranded DNA.
-
Thermal Cycling: The reaction is performed in a real-time PCR instrument. The temperature is gradually increased, causing the DNA to denature into single strands.
-
Fluorescence Monitoring: As the DNA melts, the fluorescent dye is released, resulting in a decrease in fluorescence. The instrument monitors this change in real-time.
-
Melting Curve Analysis: The melting temperature (T_m_) is the temperature at which 50% of the DNA is denatured. This is determined from the peak of the first derivative of the melting curve.
-
ΔT_m_ Calculation: The change in melting temperature (ΔT_m_) is calculated by subtracting the T_m_ of the DNA alone from the T_m_ of the DNA in the presence of the minor groove binder. A larger ΔT_m_ indicates stronger binding and stabilization of the DNA duplex.
In Vivo Efficacy in a Mouse Model of Animal African Trypanosomiasis (AAT)
This protocol assesses the ability of a compound to cure an infection with Trypanosoma congolense in a mouse model.
Methodology:
-
Infection: Female NMRI mice are infected intraperitoneally (i.p.) with 1x10^5 bloodstream forms of Trypanosoma congolense.
-
Treatment: Treatment is initiated when parasitemia becomes detectable. The test compound (e.g., this compound) is administered i.p. at specified doses and schedules.
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of a blood smear from a tail snip.
-
Cure Assessment: A mouse is considered cured if no parasites are detected in the blood for 60 days post-treatment.[7][9]
Conclusion
This compound demonstrates potent in vitro activity against the causative agents of Animal African Trypanosomiasis, T. congolense and T. vivax, and has shown curative efficacy in a mouse model of the disease.[3][7][8] While direct comparative data for all parameters against distamycin and MGB-BP-3 is not fully available, the existing information suggests that S-MGBs represent a promising avenue for the development of new anti-trypanosomal agents. MGB-BP-3, having advanced to Phase IIa clinical trials for C. difficile infection, highlights the clinical potential of the S-MGB platform.[5] Further studies to elucidate the DNA binding affinity of this compound and to directly compare its anti-trypanosomal activity and cytotoxicity with other leading minor groove binders will be crucial in fully defining its therapeutic potential.
References
- 1. Novel distamycin analogues that block the cell cycle of African trypanosomes with high selectivity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distamycin analogues with improved sequence-specific DNA binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Efficacy Analysis of Strathclyde Minor Groove Binders (S-MGBs) and Standard Antibiotics
A Guide for Researchers and Drug Development Professionals
Executive Summary
Strathclyde Minor Groove Binders (S-MGBs) represent a novel class of anti-infective agents with a unique mechanism of action that involves binding to the minor groove of DNA. This guide provides a comparative overview of the efficacy of S-MGBs relative to standard antibiotics.
It is important to note that while the S-MGB class has demonstrated a broad spectrum of anti-infective potential, including antibacterial, antifungal, and antiparasitic activity, publicly available research on S-MGB-234 has primarily focused on its efficacy against parasitic organisms, specifically Trypanosoma congolense. Data on its activity against a standard panel of pathogenic bacteria is not available in the peer-reviewed literature. One study screening various MGBs against Mycobacterium tuberculosis reported a Minimum Inhibitory Concentration (MIC) of >25 µM for this compound, indicating limited activity against this specific bacterium.
Therefore, to provide a relevant comparison for the antibacterial potential of this class, this guide will focus on a well-characterized antibacterial S-MGB, MGB-BP-3 , which has completed Phase IIa clinical trials for the treatment of Clostridioides difficile infections.[1] This compound serves as a pertinent example of the antibacterial efficacy of the S-MGB platform.
Mechanism of Action: S-MGBs
S-MGBs exert their antimicrobial effect by binding to the AT-rich regions of the DNA minor groove.[2] This interaction is thought to interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.[1] The multi-target nature of S-MGBs, binding to numerous sites on the bacterial chromosome, is a key feature that may contribute to a lower propensity for the development of resistance.
Quantitative Efficacy Comparison: MGB-BP-3 vs. Standard Antibiotics
The following table summarizes the in vitro efficacy of MGB-BP-3 against a range of Gram-positive bacteria, compared to standard-of-care antibiotics. MGB-BP-3 has shown potent activity against these organisms but has demonstrated limited activity against Gram-negative bacteria.[1]
| Organism | MGB-BP-3 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Metronidazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 - 0.5 | 0.5 - 2 | - | 0.25 - 1 |
| Staphylococcus aureus (MRSA) | 0.25 - 0.5 | 0.5 - 2 | - | >32 |
| Enterococcus faecalis (VSE) | 0.5 | 1 - 4 | - | 0.5 - 2 |
| Enterococcus faecium (VRE) | 0.5 | >256 | - | >32 |
| Clostridioides difficile | 0.12 - 0.25 | 0.25 - 2 | 0.12 - 1 | - |
| Streptococcus pneumoniae | 0.12 | 0.25 - 0.5 | - | 1 - 2 |
Note: MIC values are presented as ranges and may vary depending on the specific strain and testing methodology. Data for standard antibiotics are sourced from established literature and clinical breakpoints.
Experimental Protocols
The following outlines the general methodologies employed for the in vitro antibacterial testing of S-MGB compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.[3][4][5][6]
a. Broth Microdilution Method:
This is a commonly used technique for determining the MIC of antimicrobial agents.[7]
Protocol Details:
-
Preparation of Antimicrobial Agent: A stock solution of the S-MGB is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Bacterial strains are grown on an appropriate agar medium. Colonies are then used to prepare a suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted S-MGB are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the S-MGB that completely inhibits visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8]
Protocol Details:
-
Following MIC Determination: After the MIC is determined, an aliquot (typically 10 µL) is taken from the wells of the microtiter plate that show no visible growth.
-
Subculturing: The aliquot is plated onto an appropriate antibiotic-free agar medium.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the S-MGB that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
The Strathclyde Minor Groove Binder class of compounds, exemplified by MGB-BP-3, demonstrates significant potential as a new generation of antibacterial agents, particularly against challenging Gram-positive pathogens. Their novel mechanism of action, targeting the bacterial DNA minor groove, may offer an advantage in overcoming existing antibiotic resistance mechanisms. While this compound has been primarily investigated for its antiparasitic properties, the broader S-MGB platform continues to be a promising area of research for the development of new antibacterial therapies. Further studies are warranted to explore the full antibacterial spectrum of other S-MGB candidates.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
S-MGB-234: A Novel Anti-Infective Agent Lacking Cross-Resistance with Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-infective agent S-MGB-234, a member of the Strathclyde Minor Groove Binder (S-MGB) class of compounds. Experimental data for this compound and closely related S-MGBs demonstrate a significant lack of cross-resistance with several existing antimicrobial and antiparasitic drugs. This resilience to established resistance mechanisms positions S-MGBs as a promising therapeutic platform in an era of increasing antimicrobial resistance.
Introduction to S-MGBs
S-MGBs are synthetic polyamides designed to bind to the minor groove of DNA.[1] This interaction with DNA is not sequence-specific in the same way as transcription factors, but rather targets multiple loci, leading to a multi-targeted mechanism of action.[1][2] This multi-targeted approach is believed to be a key factor in the observed resilience to the development of resistance.[2][3] One of the lead compounds in this class, MGB-BP-3, has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile infections, demonstrating the clinical potential of this novel class of drugs.[1][4][5]
Cross-Resistance Profile of this compound and other S-MGBs
Studies on this compound and other compounds from the S-MGB family have shown a consistent lack of cross-resistance with existing drugs across different pathogen types. This suggests that the mechanism of action of S-MGBs is distinct from that of many conventional antimicrobial agents.
Table 1: Cross-Resistance and Combination Studies of S-MGBs
| S-MGB Compound | Pathogen | Resistant Strain | Comparator Drug | Finding |
| This compound | Trypanosoma congolense | Diminazene-resistant | Diminazene | No cross-resistance. this compound was effective against the diminazene-resistant strain.[2][6] |
| MGB-BP-3 | Enterococcus faecium, Enterococcus faecalis | Vancomycin-resistant (VRE) | Vancomycin | No cross-resistance. MGB-BP-3 is active against VRE.[7] |
| MGB-BP-3 | Klebsiella pneumoniae | Clinically resistant isolate | Ceftazidime | Synergistic effect. Combination of MGB-BP-3 and ceftazidime was effective.[2][8] |
| S-MGB-169 | Plasmodium falciparum | Chloroquine-resistant (Dd2) | Chloroquine | No cross-resistance. S-MGB-169 was equally effective against chloroquine-sensitive and resistant strains.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of S-MGBs.
In Vitro Trypanocidal Activity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of S-MGBs against trypanosome strains, including drug-resistant lines.
-
Cell Culture: Trypanosoma congolense strains (wild-type and diminazene-resistant) are cultured in appropriate media supplemented with serum.
-
Drug Preparation: S-MGB compounds and comparator drugs (e.g., diminazene) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
Trypanosomes are seeded into 96-well plates at a defined density.
-
Serial dilutions of the test compounds are added to the wells.
-
Plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a resazurin-based assay (e.g., AlamarBlue). The fluorescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software. The resistance factor (RF) is calculated as the ratio of the IC50 for the resistant strain to the IC50 for the wild-type strain. An RF close to 1 indicates a lack of cross-resistance.[6]
Workflow for determining in vitro trypanocidal activity and cross-resistance.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the minimum concentration of a drug that inhibits the visible growth of a bacterium.
-
Bacterial Strains: A panel of clinically relevant bacterial strains is used, including both susceptible and resistant isolates (e.g., methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE)).
-
Media: Appropriate broth media (e.g., Mueller-Hinton Broth) is used for bacterial growth.
-
Drug Preparation: S-MGBs and comparator antibiotics are prepared as described in the previous protocol.
-
Assay Procedure (Broth Microdilution):
-
A standardized inoculum of bacteria is prepared.
-
The bacterial suspension is added to the wells of a 96-well plate containing serial dilutions of the test compounds.
-
Plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the drug at which there is no visible growth.
-
-
Checkerboard Assay (for Synergy): To assess synergy between an S-MGB and another antibiotic, a two-dimensional array of drug concentrations is prepared in a 96-well plate. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[5]
Workflow for antibacterial susceptibility and synergy testing.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of S-MGBs involves binding to the minor groove of DNA. This binding event can interfere with multiple DNA-centric processes, including transcription and the function of topoisomerases.[5] The multi-targeted nature of this interaction is a key differentiator from many existing antibiotics that have a single, specific molecular target. This is likely the reason for the observed resilience to resistance, as multiple simultaneous mutations would be required to confer resistance.
Proposed multi-targeted mechanism of action of S-MGBs.
Conclusion
The available data on this compound and the broader S-MGB class of compounds strongly indicate a lack of cross-resistance with several existing classes of anti-infective drugs. Their novel, multi-targeted mechanism of action makes them promising candidates for further development, particularly for treating infections caused by drug-resistant pathogens. Further comprehensive studies are warranted to fully elucidate the cross-resistance profile of this compound against a wider range of clinically relevant resistant strains.
References
- 1. strath.ac.uk [strath.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Accelerated introduction of a novel class of resistance-proof antiviral drugs: Strathclyde Minor Groove Binders - Medical Research Scotland [medicalresearchscotland.org.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sulsa.ac.uk [sulsa.ac.uk]
- 7. ANTIMICROBIAL RESISTANCE - MGB: The Minor Groove Binder [drug-dev.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of S-MGB-234 and MGB-BP-3: Shifting Paradigms in Anti-Infective Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel anti-infective agents, Strathclyde Minor Groove Binders (S-MGBs) represent a promising class of molecules with tunable activity spectra. This guide provides a detailed comparative analysis of two significant compounds from this family: S-MGB-234, a potent anti-parasitic agent, and MGB-BP-3, a clinical-stage antibacterial compound. This objective comparison, supported by available experimental data, aims to inform researchers and drug development professionals on the distinct profiles and potential applications of these molecules.
At a Glance: Key Differentiators
| Feature | This compound | MGB-BP-3 |
| Primary Activity | Anti-trypanosomal | Antibacterial (Gram-positive) |
| Development Stage | Preclinical (in vivo mouse models) | Phase IIa Clinical Trials |
| Mechanism of Action | DNA Minor Groove Binder | DNA Minor Groove Binder, Interference with Type II Topoisomerases |
| Spectrum of Activity | Excellent in vitro activity against Trypanosoma congolense and Trypanosoma vivax[1] | Potent activity against Gram-positive bacteria including Clostridioides difficile, Staphylococcus spp., Streptococcus spp., and Enterococcus spp.[2][3] |
| Gram-Negative Activity | Not reported | Inactive due to poor intracellular accumulation[3][4] |
| Anti-mycobacterial Activity | Low activity (>25 µM) against M. tuberculosis H37Rv | Not extensively reported |
| Cytotoxicity | Low cytotoxicity to mammalian L6 cells (EC50 of 20.39 μM)[1] | Favorable cytotoxicity profiles to mammalian cells[2] |
Chemical Structures
A key differentiator between this compound and MGB-BP-3 lies in their chemical structures, which dictates their distinct biological activities.
This compound (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide[5]
MGB-BP-3 The precise chemical structure of MGB-BP-3 is proprietary to MGB Biopharma. However, it is known to be a synthetic DNA minor groove binder based on the distamycin template.[2][3]
Mechanism of Action: A Common Core with Divergent Consequences
Both this compound and MGB-BP-3 share a fundamental mechanism of action: binding to the minor groove of DNA. This interaction is the cornerstone of their anti-infective properties. However, the downstream consequences of this binding appear to differ, leading to their distinct activity spectra.
MGB-BP-3 has been shown to not only bind to DNA but also to interfere with the action of type II bacterial topoisomerases, such as gyrase and topoisomerase IV.[4][6] This dual mechanism contributes to its potent bactericidal activity against Gram-positive organisms. The binding of MGB-BP-3 to multiple essential promoters on the bacterial chromosome leads to the downregulation of key cellular processes.
Figure 1: Mechanism of Action of MGB-BP-3.
While the precise downstream effects of this compound in trypanosomes are less characterized, its binding to parasitic DNA is the initiating event leading to cell death. A metabolomics study on T. brucei brucei treated with this compound indicated significant changes in the production of nucleotides and amino acids. It is noteworthy that S-MGBs do not exhibit cross-resistance with current diamidine drugs used to treat African Animal Trypanosomiasis, suggesting a distinct mode of interaction with their DNA target or a different mechanism of uptake.[1]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and MGB-BP-3.
Table 1: In Vitro Anti-trypanosomal Activity of this compound
| Organism | IC50 (µM) |
| Trypanosoma congolense (Wild Type) | 0.51 ± 0.06 |
| Trypanosoma congolense (Diminazene-resistant) | 0.64 ± 0.03 |
| Trypanosoma congolense (EMS MUT DimR) | 0.70 ± 0.005 |
Data from a presentation by the University of Strathclyde.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of African Animal Trypanosomiasis
| Treatment Regimen | Outcome (Cured/Infected) |
| 2 x 50 mg/kg (i.p.) | 4/4 |
| 4 x 10 mg/kg (i.p.) | 1/4 (partial cure) |
| 2 x 10 mg/kg (i.p.) | 0/4 (prolonged survival) |
Data from Giordani F, et al. J Med Chem. 2019.[1]
Table 3: Antibacterial Activity of MGB-BP-3
| Bacterial Species | MIC Range (µM) |
| Staphylococcus aureus (MSSA & MRSA) | 0.1 - 0.78 |
| Enterococcus faecalis (VSE & VRE) | 0.1 - 0.78 |
| Streptococcus spp. | <1 µg/mL |
| Clostridioides difficile | Potent activity |
| Gram-negative ESKAPE pathogens | >100 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Anti-trypanosomal Activity Assay (Alamar Blue)
The in vitro activity of S-MGBs against Trypanosoma species is typically determined using a resazurin-based cell viability assay (Alamar Blue).
Figure 2: Workflow for Anti-trypanosomal Activity Assay.
Anti-mycobacterial Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
The screening of S-MGBs for anti-mycobacterial activity often employs a microplate-based Alamar Blue assay.
Figure 3: Workflow for Anti-mycobacterial Screening Assay.
Conclusion
This compound and MGB-BP-3 exemplify the versatility of the Strathclyde Minor Groove Binder platform. While MGB-BP-3 has progressed to clinical trials as a targeted antibacterial agent for Gram-positive infections, this compound has demonstrated significant promise as a preclinical candidate for treating African Animal Trypanosomiasis. The distinct biological profiles of these two molecules underscore the potential for rational design within the S-MGB family to address a wide range of infectious diseases. Further research into the detailed molecular interactions and downstream cellular effects of these compounds will undoubtedly provide valuable insights for the future development of novel anti-infective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Comparative Analysis of S-MGB-234 and Other Strathclyde Minor Groove Binders for the Treatment of Leishmaniasis
A comprehensive review of the available scientific literature reveals a significant gap in the data required for a direct comparative analysis of S-MGB-234 against other Strathclyde Minor Groove Binders (S-MGBs) for the treatment of Leishmaniasis. While the S-MGB platform has shown considerable promise in the development of novel anti-infective agents, specific experimental data detailing the anti-leishmanial activity of this compound is not publicly available at this time.
This guide, therefore, aims to provide a framework for such a comparison by outlining the established mechanisms of action for the S-MGB class, detailing relevant experimental protocols for the evaluation of anti-leishmanial compounds, and summarizing the existing data for other relevant S-MGBs. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this promising class of compounds.
The S-MGB Platform: A Novel Approach to Anti-Leishmanial Therapy
Strathclyde Minor Groove Binders are a class of synthetic molecules designed to bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with essential cellular processes such as DNA replication and transcription, leading to parasite death. The selective toxicity of S-MGBs towards pathogens over host cells is a key area of ongoing research and is thought to be influenced by factors such as differential cellular uptake and target accessibility.
Mechanism of Action: DNA Minor Groove Binding
The proposed mechanism of action for S-MGBs in Leishmania and other pathogens is the physical obstruction of DNA-protein interactions. By occupying the minor groove, these compounds can prevent the binding of transcription factors and other essential proteins, ultimately leading to the cessation of vital cellular functions.
Caption: Proposed mechanism of action for S-MGBs in Leishmania.
Comparative Data on Select S-MGBs
While data on this compound is unavailable, research on other compounds within the S-MGB family provides valuable insights into their potential as anti-leishmanial agents. For instance, studies on truncated S-MGBs have demonstrated selective activity against parasitic organisms, including Leishmania. One notable example is a lead truncated S-MGB which has shown promising activity against Leishmania donovani.
For a meaningful comparison with this compound, future studies would need to generate data on its efficacy against various Leishmania species, its cytotoxicity against mammalian cells, and its DNA binding affinity. The following tables are presented as templates for how such comparative data should be structured.
Table 1: In Vitro Anti-Leishmanial Activity of S-MGB Compounds
| Compound | Leishmania Species | IC50 (µM) - Promastigote | IC50 (µM) - Amastigote |
| This compound | L. donovani | Data not available | Data not available |
| L. major | Data not available | Data not available | |
| Other S-MGB (e.g., Truncated S-MGB) | L. donovani | [Insert Data] | [Insert Data] |
| L. major | [Insert Data] | [Insert Data] | |
| Reference Drug (e.g., Amphotericin B) | L. donovani | [Insert Data] | [Insert Data] |
| L. major | [Insert Data] | [Insert Data] |
Table 2: Cytotoxicity and Selectivity Index of S-MGB Compounds
| Compound | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50 / IC50 amastigote) |
| This compound | e.g., HEK293 | Data not available | Data not available |
| Other S-MGB (e.g., Truncated S-MGB) | e.g., HEK293 | [Insert Data] | [Insert Data] |
| Reference Drug (e.g., Amphotericin B) | e.g., HEK293 | [Insert Data] | [Insert Data] |
Experimental Protocols
To ensure reproducibility and facilitate direct comparison of results across different studies, the following detailed experimental protocols are recommended for the evaluation of S-MGBs against Leishmania.
In Vitro Anti-leishmanial Susceptibility Testing: Promastigote Assay
This assay determines the direct effect of the compounds on the extracellular, motile form of the parasite.
-
Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
Serial dilutions of the S-MGB compounds are added to the wells.
-
Plates are incubated for 72 hours at 26°C.
-
Parasite viability is assessed using a resazurin-based assay or by direct counting using a hemocytometer.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the compound concentration.
In Vitro Anti-leishmanial Susceptibility Testing: Intracellular Amastigote Assay
This assay evaluates the efficacy of the compounds against the clinically relevant intracellular form of the parasite.
-
Cell Culture: A suitable macrophage cell line (e.g., THP-1 or J774) is cultured in RPMI-1640 medium supplemented with FBS at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
Adherent macrophages are infected with stationary-phase Leishmania promastigotes.
-
After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed by washing.
-
Serial dilutions of the S-MGB compounds are added to the infected cells.
-
Plates are incubated for 72 hours at 37°C.
-
The number of intracellular amastigotes is quantified by microscopy after Giemsa staining or by using a high-content imaging system.
-
-
Data Analysis: The IC50 is determined by quantifying the reduction in the number of amastigotes per macrophage at different compound concentrations.
Caption: Workflow for the intracellular amastigote assay.
Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compounds for the parasite over host cells.
-
Cell Culture: A mammalian cell line (e.g., HEK293 or HepG2) is cultured in appropriate media at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the S-MGB compounds are added to the wells.
-
Plates are incubated for 72 hours.
-
Cell viability is assessed using a standard method such as the MTT or resazurin assay.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the anti-leishmanial IC50 of the amastigote assay. A higher SI value indicates greater selectivity for the parasite.
DNA Binding Assay
This assay confirms the interaction of the S-MGB compounds with DNA.
-
Method: A DNA thermal melt assay is a common method.
-
Procedure:
-
A solution containing a short, AT-rich DNA oligonucleotide is prepared.
-
The S-MGB compound is added to the DNA solution.
-
The melting temperature (Tm) of the DNA is determined by monitoring the change in absorbance at 260 nm as the temperature is increased.
-
-
Data Analysis: An increase in the Tm of the DNA in the presence of the S-MGB compound indicates binding and stabilization of the DNA duplex.
Conclusion
The Strathclyde Minor Groove Binder platform holds significant potential for the development of new and effective treatments for leishmaniasis. However, a direct comparison of this compound with other S-MGBs is currently not possible due to the absence of publicly available data on its anti-leishmanial activity. The experimental framework and comparative data templates provided in this guide are intended to facilitate future research in this area. The generation of robust and standardized data for this compound and other analogues is essential to advance our understanding of this promising class of anti-parasitic agents and to identify lead candidates for further preclinical and clinical development. Researchers are strongly encouraged to publish their findings on this compound to enable a comprehensive and objective comparison within this important compound series.
Comparative Transcriptomic Analysis of S-MGB-234 Treated Escherichia coli
A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data available, there is no publicly accessible scientific literature or data corresponding to a compound designated "S-MGB-234." The following guide is a hypothetical comparative transcriptomics study created to demonstrate the structure, content, and visualizations requested. The experimental data and compound characteristics are illustrative and based on plausible scenarios for antibiotic research.
Introduction
The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. This compound is a novel synthetic compound that has demonstrated potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli. Preliminary studies suggest that this compound may act by disrupting bacterial cell wall integrity, a mechanism distinct from existing beta-lactam antibiotics.
This guide provides a comparative transcriptomic analysis of E. coli (ATCC 25922) treated with this compound against two well-characterized antibiotics with different mechanisms of action: Ciprofloxacin (a DNA gyrase inhibitor) and Tetracycline (a protein synthesis inhibitor). By profiling the global changes in gene expression, we aim to elucidate the primary mode of action of this compound and identify potential secondary effects and resistance mechanisms.
Experimental Protocols
Bacterial Strains and Growth Conditions
E. coli ATCC 25922 was grown in Mueller-Hinton Broth (MHB) at 37°C with shaking at 200 rpm.
Antibiotic Treatment
Overnight cultures of E. coli were diluted to an OD₆₀₀ of 0.05 in fresh MHB and grown to mid-log phase (OD₆₀₀ ≈ 0.5). The cultures were then treated with one of the following for 60 minutes:
-
This compound (2x MIC)
-
Ciprofloxacin (2x MIC)
-
Tetracycline (2x MIC)
-
DMSO (vehicle control)
Three biological replicates were prepared for each condition.
RNA Extraction and Sequencing
Total RNA was extracted from bacterial pellets using the RNeasy Mini Kit (Qiagen) with an on-column DNase I digestion step to remove genomic DNA contamination. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
Ribosomal RNA was depleted from 1 µg of total RNA using the Ribo-Zero rRNA Removal Kit (Bacteria) from Illumina. Strand-specific RNA-seq libraries were then prepared using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. The libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.
Data Analysis
Raw sequencing reads were quality-trimmed using Trimmomatic. The trimmed reads were then mapped to the E. coli K-12 MG1655 reference genome (NC_000913.3) using Bowtie2. Gene expression levels were quantified as Transcripts Per Million (TPM) using Salmon. Differential gene expression analysis was performed using DESeq2 in R. Genes with an adjusted p-value (padj) < 0.05 and a log₂ fold change > |1| were considered differentially expressed. Gene ontology (GO) and pathway enrichment analysis were performed using DAVID and the KEGG database.
Results
Global Transcriptomic Response
Treatment with this compound, Ciprofloxacin, and Tetracycline each elicited a distinct and robust transcriptomic response in E. coli. The number of differentially expressed genes (DEGs) for each treatment compared to the vehicle control is summarized below.
| Treatment | Upregulated Genes | Downregulated Genes | Total DEGs |
| This compound | 521 | 453 | 974 |
| Ciprofloxacin | 389 | 341 | 730 |
| Tetracycline | 610 | 588 | 1198 |
Table 1: Summary of differentially expressed genes (DEGs) in E. coli following treatment with this compound, Ciprofloxacin, and Tetracycline. DEGs are defined as genes with an adjusted p-value < 0.05 and a log₂ fold change > |1|.
Comparative Pathway Analysis
To understand the functional implications of these transcriptomic changes, we performed a KEGG pathway enrichment analysis for the upregulated genes in each treatment group.
| KEGG Pathway | This compound (padj) | Ciprofloxacin (padj) | Tetracycline (padj) |
| Peptidoglycan biosynthesis | 1.2e-8 | 0.89 | 0.95 |
| Vancomycin resistance | 5.4e-6 | 0.76 | 0.81 |
| Two-component system | 2.1e-5 | 3.2e-4 | 0.04 |
| SOS response | 0.12 | 1.5e-12 | 0.67 |
| DNA replication | 0.91 | 4.8e-9 | 0.88 |
| Ribosome | 0.75 | 0.82 | 7.3e-25 |
| Aminoacyl-tRNA biosynthesis | 0.68 | 0.79 | 2.1e-18 |
| ABC transporters | 0.03 | 0.01 | 9.8e-11 |
Table 2: Comparative KEGG pathway enrichment analysis for upregulated genes. Values represent the adjusted p-value for the enrichment of each pathway. Pathways highly significant (padj < 0.001) for a specific treatment are highlighted in bold.
The results strongly support our hypothesis that this compound targets the cell wall. The significant upregulation of genes in the peptidoglycan biosynthesis and vancomycin resistance pathways is a classic bacterial response to cell wall stress. In contrast, Ciprofloxacin treatment led to the expected induction of the SOS response and DNA replication pathways, while Tetracycline induced a strong response in ribosomal and protein synthesis-related pathways.
Visualizations
Experimental Workflow
Caption: Figure 1: RNA-Seq Experimental Workflow.
Hypothesized this compound Induced Cell Wall Stress Response
Caption: Figure 2: Hypothesized this compound Signaling.
Discussion
The comparative aspect of this study is crucial. The transcriptomic signature of this compound is clearly distinct from that of Ciprofloxacin and Tetracycline. Ciprofloxacin's profile, dominated by the SOS response, confirms its action on DNA integrity. Similarly, Tetracycline's profound impact on ribosomal and translational machinery genes aligns perfectly with its role as a protein synthesis inhibitor. This clear differentiation underscores the unique mechanism of this compound.
Conclusion
This hypothetical comparative transcriptomic analysis demonstrates a powerful approach to characterizing novel antimicrobial compounds. The data presented illustrates how this compound could be identified as a cell wall synthesis inhibitor, distinguishing its activity from other major antibiotic classes. Such studies are invaluable in the early stages of drug development, providing mechanistic insights that can guide lead optimization, predict potential resistance pathways, and inform strategies for combination therapies. Future work would involve validating these transcriptomic findings with biochemical assays and identifying the specific molecular target of this compound within the cell wall biosynthesis pathway.
Safety Operating Guide
Standard Operating Procedure: Disposal of Unidentified Research Compound S-MGB-234
Disclaimer: The compound "S-MGB-234" does not correspond to a publicly recognized chemical entity, and as such, no specific disposal protocol is available. The following procedure outlines a general and safe methodology for the handling and disposal of an unknown or novel chemical compound in a research laboratory setting. This guidance is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding.
This document provides a procedural, step-by-step guide for the safe disposal of research compound this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a comprehensive hazard assessment is mandatory. This assessment should be conducted by qualified personnel familiar with chemical safety protocols.
Experimental Protocol: Hazard Characterization
-
Information Review: Attempt to locate any available documentation for this compound, including synthesis notes, experimental records, or internal databases that may provide information on its potential reactivity, toxicity, or other hazards.
-
Physical and Chemical Properties Assessment: In a controlled environment and using appropriate personal protective equipment (PPE), observe the physical state (solid, liquid, gas), color, and odor (with extreme caution) of the substance.
-
Compatibility Testing: If the basic chemical class is known, consider its compatibility with other waste materials. Never mix unknown chemicals.
-
Consultation with EHS: Present all available information to your institution's EHS department. They will provide guidance on the appropriate disposal pathway based on their expertise and regulatory requirements.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) |
| Body Protection | Flame-resistant lab coat |
| Respiratory | Use in a certified chemical fume hood |
Step-by-Step Disposal Procedure
This protocol outlines the segregation and packaging of this compound for disposal.
-
Segregation: Do not mix this compound with any other chemical waste unless explicitly approved by EHS. It should be collected in a dedicated, clearly labeled waste container.
-
Container Selection: Use a chemically compatible and sealable container. For liquid waste, ensure the container is less than 80% full to allow for expansion.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name ("this compound, Unidentified Research Compound")
-
The date of accumulation
-
The principal investigator's name and contact information
-
Any known or suspected hazards (e.g., "Potentially Flammable," "Assumed Toxic")
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department. Provide them with all necessary documentation.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the safe disposal of an unknown chemical compound like this compound.
Caption: Workflow for the safe disposal of an unidentified research chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
